Product packaging for Angelol K(Cat. No.:)

Angelol K

Cat. No.: B1640547
M. Wt: 376.4 g/mol
InChI Key: BAHUBXAYVOCLNA-PWZGUCPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angelol K has been reported in Angelica pubescens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O7 B1640547 Angelol K

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUBXAYVOCLNA-PWZGUCPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Angelol K: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol K, a naturally occurring coumarin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its extraction and isolation. Detailed experimental protocols, quantitative data, and visualizations of the isolation workflow and potential signaling pathways are presented to facilitate further research and development.

Natural Source

This compound is primarily isolated from the roots of plants belonging to the Angelica genus, a group of perennial herbs in the Apiaceae family. The most prominent documented sources are:

  • Angelica pubescens Maxim. f. biserrata Shan et Yuan : The roots of this plant, often used in traditional medicine, have been identified as a key source of this compound and other related angelol-type coumarins.

  • Angelica biserrata (R.H. Shan & C.Q. Yuan) C.Q. Yuan & R.H. Shan : Considered by some as a distinct species or a form of A. pubescens, its roots are also a known source of this compound.

Chemical Profile

  • Chemical Name : [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate

  • Molecular Formula : C₂₀H₂₄O₇

  • Molecular Weight : 376.4 g/mol

  • CAS Number : 169736-93-0

  • Class : Coumarin

Extraction and Isolation

The isolation of this compound from its natural sources is a multi-step process involving extraction followed by chromatographic purification. While a specific, detailed protocol for this compound is not extensively published, the general methodologies for isolating coumarins from Angelica roots provide a robust framework.

General Extraction Protocol

A common initial step is the solvent extraction of the dried and powdered roots of Angelica pubescens or Angelica biserrata.

Methodology:

  • Plant Material Preparation : The roots of the Angelica species are collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered root material is typically extracted sequentially with solvents of increasing polarity. A common sequence is:

    • n-Hexane or Petroleum Ether : To remove nonpolar compounds like fats and waxes.

    • Ethyl Acetate : This fraction is often enriched with coumarins, including this compound.

    • Methanol or Ethanol : To extract more polar compounds.

  • Concentration : The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts. The ethyl acetate fraction is the primary source for the subsequent isolation of this compound.

Isolation and Purification Protocol

The purification of this compound from the crude ethyl acetate extract is achieved through various chromatographic techniques.

Methodology:

  • Silica Gel Column Chromatography (Initial Separation) :

    • The crude ethyl acetate extract is subjected to silica gel column chromatography.

    • A solvent gradient is employed, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is used.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification) :

    • Fractions enriched with this compound from the silica gel column are further purified using preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a gradient elution.

    • The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the isolated this compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield and purity of this compound from the extraction and isolation processes. However, studies on the isolation of other coumarins from Angelica species report yields that can range from a few milligrams to several hundred milligrams from a kilogram of dried root material, with final purities often exceeding 98% after preparative HPLC.

ParameterValueSource/Method
Typical Starting Material Dried roots of Angelica pubescens or A. biserrataBotanical Identification
Extraction Solvent Ethyl AcetateSequential Solvent Extraction
Initial Purification Silica Gel Column ChromatographyGradient Elution
Final Purification Preparative HPLC (C18 column)Acetonitrile/Water or Methanol/Water Gradient
Reported Purity of related Coumarins >98%Analytical HPLC
Estimated Yield Data not available-

Potential Signaling Pathways

Direct research on the specific signaling pathways modulated by this compound is limited. However, studies on structurally related angelates and extracts from Angelica species suggest potential involvement in key cellular signaling cascades, particularly those related to inflammation and platelet aggregation.

  • Anti-inflammatory Effects : Other coumarins and extracts from Angelica species have been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial regulators of pro-inflammatory cytokine production. It is plausible that this compound may also interact with components of these pathways.

  • Platelet Aggregation Inhibition : Some angelol-type coumarins have demonstrated significant inhibitory effects on human platelet aggregation. The signaling pathways involved in platelet activation are complex and include the activation of phospholipases, protein kinases (such as PKC), and an increase in intracellular calcium levels. This compound may interfere with one or more of these signaling events.

Visualizations

Experimental Workflow for this compound Isolation

Angelol_K_Isolation_Workflow Plant_Material Dried Roots of Angelica pubescens / biserrata Grinding Grinding Plant_Material->Grinding Powdered_Material Powdered Root Material Grinding->Powdered_Material Extraction Sequential Solvent Extraction Powdered_Material->Extraction Hexane_Extract n-Hexane Extract (Discarded) Extraction->Hexane_Extract n-Hexane EtOAc_Extract Ethyl Acetate Extract Extraction->EtOAc_Extract Ethyl Acetate MeOH_Extract Methanol Extract Extraction->MeOH_Extract Methanol Concentration Concentration (Rotary Evaporation) EtOAc_Extract->Concentration Crude_EtOAc_Extract Crude Ethyl Acetate Extract Concentration->Crude_EtOAc_Extract Silica_Gel Silica Gel Column Chromatography Crude_EtOAc_Extract->Silica_Gel Enriched_Fractions This compound Enriched Fractions Silica_Gel->Enriched_Fractions Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fractions->Prep_HPLC Pure_Angelol_K Pure this compound (>98% Purity) Prep_HPLC->Pure_Angelol_K Angelol_K_Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor MAPK_Pathway MAPK Pathway (JNK, p38, ERK) Cell_Surface_Receptor->MAPK_Pathway IKK_Complex IKK Complex Cell_Surface_Receptor->IKK_Complex Angelol_K This compound Angelol_K->MAPK_Pathway Angelol_K->IKK_Complex NFkB_Activation NF-κB Activation (p65/p50 translocation) MAPK_Pathway->NFkB_Activation IKK_Complex->NFkB_Activation Gene_Transcription Gene Transcription NFkB_Activation->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Transcription->Inflammatory_Mediators

Unveiling the Structure of Angelol K: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed technical guide elucidating the chemical structure of Angelol K, a significant angular-type pyranocoumarin, has been compiled for researchers, scientists, and professionals in drug development. This document provides a thorough examination of the spectroscopic data and experimental protocols that were instrumental in the characterization of this natural product.

This compound, a colorless powder with a melting point of 116-118°C, was first isolated from the roots of Angelica biserrata (also known as Angelica pubescens f. biserrata). Its molecular formula has been established as C₂₀H₂₄O₇, with a molecular weight of 376.4 g/mol . The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data of this compound

A summary of the key quantitative data is presented below, providing a clear comparison of the physical and spectroscopic properties that define the structure of this compound.

ParameterValue
Molecular Formula C₂₀H₂₄O₇
Molecular Weight 376.4 g/mol
Appearance Colorless powder
Melting Point 116-118 °C
Specific Rotation [α]D = -20.6° (c = 0.32, CHCl₃)
UV λmax (MeOH) nm (log ε) 221 (4.35), 255 (3.80), 298 (3.75), 328 (4.10)
IR νmax (KBr) cm⁻¹ 3450, 3350, 1720, 1620, 1580, 1130, 840

Table 1: Physicochemical and Spectroscopic Properties of this compound

Nuclear Magnetic Resonance (NMR) Data

The precise arrangement of atoms in this compound was determined through detailed ¹H and ¹³C NMR spectroscopy. The assignments, chemical shifts (δ), and coupling constants (J) are crucial for the definitive structural confirmation.

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
2161.5-
3112.96.25 (1H, d, J=9.5)
4143.57.62 (1H, d, J=9.5)
4a112.8-
5128.77.38 (1H, s)
6118.96.82 (1H, s)
7162.5-
8107.5-
8a156.8-
1'76.55.20 (1H, d, J=8.0)
2'77.84.10 (1H, d, J=8.0)
3'72.9-
4'25.91.25 (3H, s)
5'24.91.30 (3H, s)
7-OCH₃56.43.90 (3H, s)
1''167.9-
2''127.56.10 (1H, qq, J=7.0, 1.5)
3''138.5-
4''20.52.00 (3H, d, J=7.0)
5''15.81.80 (3H, d, J=1.5)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provided further evidence for the proposed structure.

m/zIon SpeciesProposed Fragments
377[M+H]⁺Protonated molecule
399[M+Na]⁺Sodium adduct
259[M+H - C₅H₈O₂]⁺Loss of the angeloyl group
205Further fragmentation
203Further fragmentation
191Further fragmentation
160Further fragmentation

Table 3: Mass Spectrometric Fragmentation of this compound

Experimental Protocols

The elucidation of this compound's structure relied on a series of well-defined experimental procedures.

Isolation and Purification: The dried roots of Angelica biserrata were extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis:

  • NMR spectra were recorded on a Bruker AM-400 spectrometer in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

  • Mass spectra were obtained using a high-resolution mass spectrometer with electrospray ionization (ESI).

  • IR spectra were recorded on a Perkin-Elmer 599B infrared spectrophotometer using potassium bromide (KBr) pellets.

  • UV spectra were measured on a Shimadzu UV-260 spectrophotometer in methanol.

  • Optical rotation was determined using a Perkin-Elmer 241 polarimeter.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

G Workflow for this compound Structure Elucidation cluster_0 Isolation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Determination plant Angelica biserrata Roots extraction Methanol Extraction plant->extraction partition EtOAc/H₂O Partition extraction->partition chromatography Silica Gel Column Chromatography partition->chromatography prep_tlc Preparative TLC chromatography->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR (¹H, ¹³C, 2D) pure_compound->nmr ir Infrared (IR) Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv mol_formula Molecular Formula (C₂₀H₂₄O₇) ms->mol_formula connectivity Atom Connectivity (COSY, HMBC) nmr->connectivity functional_groups Functional Groups (OH, C=O, C=C, -O-) ir->functional_groups final_structure Final Structure of this compound mol_formula->final_structure functional_groups->final_structure stereochemistry Stereochemistry (NOESY, Coupling Constants) connectivity->stereochemistry stereochemistry->final_structure

Caption: Workflow of this compound's isolation and structural elucidation.

This comprehensive guide serves as a valuable resource for the scientific community, providing the foundational data necessary for further research into the biological activities and potential therapeutic applications of this compound.

Angelol K: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol K is a natural coumarin compound isolated from the roots of plants such as Angelica sinensis and Angelica pubescence f. biserrata.[1][2] These plants have a history of use in traditional East Asian medicine for treating various ailments, including those related to inflammation and hematological disorders.[1] As a member of the coumarin class of secondary metabolites, this compound has garnered interest for its diverse bioactive potential. Notably, it exhibits significant dose-dependent inhibition of human platelet aggregation.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an examination of its known signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the formulation of potential therapeutic agents.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₂₄O₇[1][2][3]
Molecular Weight 376.4 g/mol [1][2][3]
CAS Number 169736-93-0[1][2][3]
IUPAC Name [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[1][3] Poor aqueous solubility.[1][1][3]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1][2][1][2]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is fundamental to its development as a potential drug candidate. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]

Protocol:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.[4]

  • Equilibration: The vial is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]

  • Phase Separation: After equilibration, the suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the compound.[4]

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of this compound is used for accurate quantification.[4]

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (mol/L) at the specified temperature.[4]

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Determination start Add excess this compound to solvent equilibrate Agitate at constant temperature (24-72h) start->equilibrate Equilibration separate Centrifuge and filter to separate undissolved solid equilibrate->separate Phase Separation quantify Quantify this compound in filtrate via HPLC separate->quantify Analysis end Report solubility (e.g., µg/mL) quantify->end Result

Shake-Flask Solubility Workflow
Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[6][7][8]

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[7][8]

  • Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus in close proximity to a calibrated thermometer.[7]

  • Initial Determination: A rapid heating rate (e.g., 10-20°C/min) is used to get an approximate melting range.[6][9]

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, with the temperature ramped at a rate of 1-2°C/min, starting from a temperature about 10-15°C below the approximate melting point.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[6] For a pure compound, this range is typically narrow (0.5-2°C).[10]

Log P (Octanol-Water Partition Coefficient) Determination

Log P is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.[11][12][13]

Protocol:

  • Phase Preparation: n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[12]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous buffer). This solution is then mixed with a known volume of the other phase in a sealed container.[12][13]

  • Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is reached (can take several hours).[12]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[13]

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[12]

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values. For compounds with a chromophore, like coumarins, UV-Vis spectrophotometry is a common method for pKa determination.[14][15]

Protocol:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffers with a range of known pH values are also prepared.

  • Spectral Measurement: A small aliquot of the this compound stock solution is added to each buffer solution to a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms of this compound have different absorption is plotted against the pH of the buffer.

  • pKa Calculation: The resulting data is fitted to a sigmoidal curve. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the inflection point of the sigmoidal curve.[16]

Mechanism of Action and Signaling Pathway

This compound has been identified as an inhibitor of human platelet aggregation.[1][2] Its mechanism of action involves the modulation of a critical signaling pathway in thrombus formation.

This compound interferes with the adenosine diphosphate (ADP) receptor signaling pathway.[1] Specifically, it targets the P2Y₁₂ receptor, a G-protein coupled receptor on the surface of platelets.[17] Upon binding of ADP to the P2Y₁₂ receptor, a signaling cascade is initiated that leads to a decrease in intracellular cyclic AMP (cAMP) and the activation of phospholipase C (PLC).[18][19] This results in an increase in intracellular calcium (Ca²⁺) mobilization.[1] The rise in intracellular calcium is a key event that triggers a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, activating it.[2] Activated GPIIb/IIIa receptors can then bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a thrombus.[20][21]

By blocking the ADP-induced calcium mobilization, this compound prevents the activation of the GPIIb/IIIa receptor.[1] This, in turn, inhibits fibrinogen binding and subsequent platelet cross-linking, thereby exerting its antiplatelet effect.[1]

G cluster_pathway This compound Signaling Pathway in Platelet Aggregation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Ca_Mobilization Intracellular Ca²⁺ Mobilization P2Y12->Ca_Mobilization GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor Ca_Mobilization->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Fibrinogen Fibrinogen Binding GPIIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Angelol_K This compound Angelol_K->Ca_Mobilization Inhibits

This compound's Inhibition of Platelet Aggregation

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, provided detailed experimental protocols for their determination, and elucidated its mechanism of action as a platelet aggregation inhibitor. The poor aqueous solubility of this compound presents a significant challenge for its in vivo formulation and bioavailability, a key consideration for drug development professionals.[1] The provided information serves as a foundational resource for researchers and scientists working on the development of this compound and related coumarin compounds as potential therapeutic agents. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles.

References

An In-Depth Technical Guide to the Biological Activity Screening of Angelol K and the Structurally Related Compound Ingenol 3-Angelate (PEP005)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the biological activity screening of Angelol K, a natural product isolated from the roots of Angelica sinensis. Initial investigations have identified its role in modulating platelet aggregation. However, a significant body of research exists for a similarly named compound, Ingenol 3-angelate (also known as PEP005), a diterpene ester derived from the plant Euphorbia peplus. Due to the extensive data available for PEP005 and its relevance to key signaling pathways in drug discovery, this guide will present the known biological activities of this compound and use PEP005 as a detailed case study for in-depth biological activity screening. This approach will provide researchers, scientists, and drug development professionals with a thorough understanding of the methodologies and data interpretation for evaluating the therapeutic potential of natural compounds.

This compound: A Coumarin Derivative with Antiplatelet Activity

This compound is a coumarin derivative whose chemical structure has been elucidated.[1] It has been identified as an inhibitor of human platelet aggregation.

Quantitative Data for this compound

The inhibitory activity of this compound on platelet aggregation is summarized in the table below.

Biological ActivityAssay SystemIC50 ValueReference
Inhibition of human platelet aggregationin vitroComparable to established antiplatelet agents[1]

Experimental Protocol: Platelet Aggregation Assay

A detailed experimental protocol for assessing the antiplatelet activity of this compound is as follows:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Collect the supernatant (PRP) and keep it at room temperature for use within 3 hours.

  • Platelet Aggregation Measurement:

    • Use a platelet aggregometer to measure changes in light transmission through a stirred suspension of PRP.

    • Pre-warm the PRP aliquots to 37°C for 5 minutes.

    • Add this compound at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP).

    • Monitor the change in light transmission for a set period (e.g., 10 minutes).

    • The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to that of a vehicle control.

    • The IC50 value is determined from the dose-response curve.

Logical Relationship of this compound's Antiplatelet Activity

Angelol_K_Antiplatelet_Activity cluster_platelet Platelet ADP ADP ADP_Receptor ADP Receptor ADP->ADP_Receptor Activates Ca_Mobilization Ca²⁺ Mobilization ADP_Receptor->Ca_Mobilization GPIIb_IIIa GPIIb/IIIa Activation Ca_Mobilization->GPIIb_IIIa Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa->Fibrinogen_Binding Aggregation Platelet Aggregation Fibrinogen_Binding->Aggregation Angelol_K This compound Angelol_K->ADP_Receptor Inhibits

Figure 1. Proposed mechanism of this compound's antiplatelet activity.

Ingenol 3-Angelate (PEP005): A Case Study in Biological Activity Screening

Ingenol 3-angelate (PEP005) is a potent activator of Protein Kinase C (PKC) and has been extensively studied for its anti-cancer properties. It serves as an excellent model for a comprehensive biological activity screening workflow.

Quantitative Data for Ingenol 3-Angelate (PEP005)

The antiproliferative and pro-apoptotic activities of PEP005 have been evaluated in various cancer cell lines.

Biological ActivityCell LineAssayIC50 / EC50 ValueReference
AntiproliferativeColo205 (colon cancer)MTT Assay (48h)0.01 - 30 µmol/L[2]
AntiproliferativeHCC2998 (colon cancer)MTT Assay (48h)0.01 - 30 µmol/L[2]
AntiproliferativeMDA-MB-435 (melanoma)MTT Assay (48h)0.01 - 30 µmol/L[2]
HIV ReactivationJ-Lat A1 (lymphocyte)GFP Expression~20 nM (7-fold increase)[3]
Apoptosis InductionMyeloid Leukemia CellsApoptosis AssayNanomolar concentrations[4]
Apoptosis InductionPrimary Acute Myeloid Leukemia (AML) CellsApoptosis AssayNanomolar concentrations[4]
Experimental Protocols for PEP005 Screening

1. Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture cancer cell lines (e.g., Colo205) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of PEP005 for specified time points (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5]

2. Protein Kinase C (PKC) Activity Assay

This assay determines the ability of PEP005 to activate PKC isoforms.

  • Enzyme and Substrate Preparation:

    • Use purified recombinant PKC isoforms or cell lysates containing PKC.

    • A specific peptide substrate for PKC (e.g., QKRPSQRSKYL) is used.

  • Kinase Reaction:

    • Set up a reaction mixture containing the PKC enzyme, the peptide substrate, a lipid activator (like phosphatidylserine and diacylglycerol), and PEP005 at various concentrations in a suitable buffer.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction and spot the mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Quantify the radioactivity on the paper using a scintillation counter.

    • The amount of radioactivity is proportional to the PKC activity.[6]

3. Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

  • Cell Lysis and Protein Quantification:

    • Treat cells with PEP005 for various times.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-PKCδ, total PKCδ, phospho-ERK, total ERK, phospho-Akt, total Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Signaling Pathways Modulated by PEP005

Protein Kinase C (PKC) Signaling Pathway

PEP005 is a potent activator of classical and novel PKC isoenzymes, with a particular selectivity for PKCδ, which mediates its pro-apoptotic effects.[7][8]

PEP005_PKC_Pathway cluster_cell Cell PEP005 Ingenol 3-Angelate (PEP005) PKC_delta PKCδ PEP005->PKC_delta Activates Apoptosis Apoptosis PKC_delta->Apoptosis Induces

Figure 2. PEP005 activation of the PKCδ-mediated apoptotic pathway.

Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathways

PEP005 has been shown to modulate the MAPK and PI3K signaling pathways, which are critical in cell proliferation, survival, and apoptosis.

PEP005_MAPK_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEP005 Ingenol 3-Angelate (PEP005) PKC PKC PEP005->PKC Ras Ras PKC->Ras PI3K PI3K PKC->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Inhibits Apoptosis Promotes Proliferation Apoptosis_Regulation Apoptosis Regulation Transcription_Factors->Apoptosis_Regulation

Figure 3. Overview of MAPK and PI3K signaling pathways modulated by PEP005.

Experimental Workflow for Screening

The following diagram illustrates a typical workflow for the biological activity screening of a compound like PEP005.

Screening_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / In Vivo Models Compound Test Compound (e.g., PEP005) Cell_Viability Cell Viability/Proliferation (MTT Assay) Compound->Cell_Viability Target_Engagement Target Engagement (PKC Kinase Assay) Cell_Viability->Target_Engagement Active Compounds Pathway_Analysis Signaling Pathway Analysis (Western Blot) Target_Engagement->Pathway_Analysis Primary_Cells Primary Cell Assays (e.g., Primary AML cells) Pathway_Analysis->Primary_Cells Animal_Models Animal Models (e.g., Tumor Xenografts) Primary_Cells->Animal_Models Lead_Optimization Lead Optimization Animal_Models->Lead_Optimization

Figure 4. A general experimental workflow for biological activity screening.

This technical guide has provided an overview of the biological activity of this compound, focusing on its antiplatelet effects. Due to the limited publicly available data on its activity in other pathways, the well-characterized compound Ingenol 3-angelate (PEP005) was presented as a comprehensive case study. The detailed experimental protocols, quantitative data, and signaling pathway diagrams for PEP005 offer a robust framework for researchers engaged in the biological activity screening of novel natural products. The methodologies described herein are fundamental to the process of drug discovery and development, enabling the elucidation of mechanisms of action and the identification of promising therapeutic candidates.

References

The Angelol K Biosynthetic Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol K, a bioactive coumarin derivative isolated from medicinal plants of the Angelica genus, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, integrating current knowledge on the formation of its core structural components: the coumarin scaffold, a modified isoprenoid side chain, and an angelic acid ester moiety. The pathway is elucidated through a synthesis of information on the general phenylpropanoid pathway, isoprenoid biosynthesis, and amino acid catabolism, with a focus on enzymatic transformations relevant to Angelica species. This document includes proposed reaction sequences, descriptions of key enzyme families, and a foundation for future research into the complete elucidation of this complex metabolic route.

Introduction

This compound is a natural product found in the roots of plants such as Angelica sinensis and Angelica pubescens. Its chemical structure, [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate, reveals a complex assembly of three distinct biosynthetic precursors. The growing interest in the pharmacological activities of this compound necessitates a deeper understanding of its formation in planta. This guide delineates the proposed biosynthetic pathway, providing a framework for further investigation and potential metabolic engineering applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-branched pathway that converges three major metabolic routes:

  • The Phenylpropanoid Pathway: Formation of the 7-methoxycoumarin backbone.

  • The Isoleucine Catabolic Pathway: Synthesis of the angelic acid moiety.

  • The Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway: Generation of the C5 isoprenoid side chain.

The overall proposed pathway is depicted below, followed by a detailed description of each stage.

Diagram: Proposed Biosynthetic Pathway of this compound

This compound Biosynthetic Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoprenoid Isoprenoid Pathway (MVA/MEP) cluster_isoleucine Isoleucine Catabolism cluster_final_steps Final Modification and Esterification L_Phe L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H, spontaneous lactonization Scopoletin Scopoletin Umbelliferone->Scopoletin F6'H1, COMT Intermediate_Coumarin 6-Prenyl-7-methoxycoumarin (Putative Intermediate) Scopoletin->Intermediate_Coumarin PT Modified_Coumarin Dihydroxylated Prenyl-Coumarin Intermediate Intermediate_Coumarin->Modified_Coumarin CYP450s (Hydroxylation) MVA_MEP MVA/MEP Pathways DMAPP DMAPP MVA_MEP->DMAPP L_Ile L-Isoleucine Angelyl_CoA Angelyl-CoA L_Ile->Angelyl_CoA Multi-step enzymatic conversion Angelol_K This compound Angelyl_CoA->Angelol_K Acyltransferase Modified_Coumarin->Angelol_K

Caption: Proposed biosynthetic pathway of this compound, integrating the phenylpropanoid, isoprenoid, and isoleucine catabolic pathways.

Formation of the Coumarin Backbone via the Phenylpropanoid Pathway

The biosynthesis of the coumarin core of this compound begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[1][2]

Diagram: Phenylpropanoid Pathway to Umbelliferone

Phenylpropanoid_to_Umbelliferone L_Phe L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phe->Cinnamic_acid PAL (Phenylalanine ammonia-lyase) p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H (Cinnamate 4-hydroxylase) p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL (4-Coumarate-CoA ligase) o_hydroxy_p_coumaroyl_CoA 2'-Hydroxy-p-coumaroyl-CoA p_Coumaroyl_CoA->o_hydroxy_p_coumaroyl_CoA C2'H (p-Coumaroyl-CoA 2'-hydroxylase) Umbelliferone Umbelliferone o_hydroxy_p_coumaroyl_CoA->Umbelliferone Spontaneous lactonization

Caption: Key enzymatic steps from L-phenylalanine to the coumarin precursor, umbelliferone.

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1]

  • Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[1]

  • Activation to a Thioester: The carboxyl group of p-coumaric acid is activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.[1]

  • Ortho-Hydroxylation and Lactonization: A crucial step in coumarin biosynthesis is the ortho-hydroxylation of the aromatic ring. p-Coumaroyl-CoA 2'-hydroxylase (C2'H) catalyzes this reaction to form 2'-hydroxy-p-coumaroyl-CoA.[3] The resulting molecule undergoes a trans-cis isomerization of the side chain, followed by a spontaneous intramolecular cyclization (lactonization) to yield the fundamental coumarin, umbelliferone (7-hydroxycoumarin).[4]

Further modifications of the umbelliferone scaffold are required to produce the specific backbone of this compound. This involves:

  • Methoxylation: An O-methyltransferase (OMT) likely catalyzes the methylation of a hydroxyl group, though the precise precursor and timing (before or after prenylation) are not definitively established.

  • Prenylation: A prenyltransferase (PT) attaches a C5 isoprenoid unit to the coumarin ring. Studies on Apiaceae plants have identified coumarin-specific PTs that catalyze prenylation at the C6 or C8 positions.[5][6] For this compound, prenylation occurs at the C6 position.

Synthesis of the Isoprenoid Side Chain

The C5 prenyl unit, dimethylallyl diphosphate (DMAPP), is synthesized through either the mevalonate (MVA) pathway in the cytoplasm or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[7][8][9] Both pathways produce the fundamental C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer DMAPP.

Diagram: Isoprenoid Precursor Biosynthesis

Isoprenoid_Pathways cluster_mva MVA Pathway (Cytosol) cluster_mep MEP Pathway (Plastids) Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid Acetyl_CoA->MVA Multi-step IPP_MVA IPP MVA->IPP_MVA Multi-step IPP IPP IPP_MVA->IPP Pyruvate_G3P Pyruvate + G3P MEP MEP Pyruvate_G3P->MEP Multi-step IPP_MEP IPP MEP->IPP_MEP Multi-step IPP_MEP->IPP DMAPP DMAPP IPP->DMAPP IPP Isomerase

Caption: The MVA and MEP pathways converge on the production of IPP and DMAPP.

Following the prenylation of the coumarin core, the attached C5 side chain undergoes significant modification to form the 2,3-dihydroxy-3-methylbutyl group. This transformation likely involves a series of reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes to introduce the hydroxyl groups.[10][11]

Formation of the Angelic Acid Moiety

The angelic acid portion of this compound is derived from the catabolism of the branched-chain amino acid L-isoleucine .[12][13]

Diagram: L-Isoleucine Catabolism to Angelyl-CoA

Isoleucine_Catabolism L_Ile L-Isoleucine Keto_acid α-Keto-β-methylvalerate L_Ile->Keto_acid BCAT (Branched-chain aminotransferase) Methylbutanoyl_CoA 2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA BCKDH (Branched-chain α-keto acid dehydrogenase) Tiglyl_CoA (E)-2-Methylcrotonoyl-CoA Methylbutanoyl_CoA->Tiglyl_CoA ACAD (Acyl-CoA dehydrogenase) Angelyl_CoA Angelyl-CoA ((Z)-2-Methylcrotonoyl-CoA) Tiglyl_CoA->Angelyl_CoA Isomerase (putative)

Caption: The catabolic pathway of L-isoleucine leading to the formation of angelyl-CoA.

The pathway involves the following key steps:

  • Transamination: L-isoleucine is converted to its corresponding α-keto acid by a branched-chain aminotransferase (BCAT) .[13]

  • Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

  • Dehydrogenation: 2-Methylbutanoyl-CoA is dehydrogenated to yield tiglyl-CoA by an acyl-CoA dehydrogenase (ACAD) .[13]

  • Isomerization: Tiglic acid is the trans isomer, while angelic acid is the cis isomer. An isomerase is presumed to catalyze the conversion of tiglyl-CoA to angelyl-CoA, the activated form required for the final esterification step.

Final Esterification

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group on the modified prenyl side chain with angelyl-CoA. This reaction is catalyzed by an acyltransferase . Plant acyltransferases, particularly those in the BAHD family, are known to be involved in the synthesis of a wide variety of secondary metabolites by transferring acyl groups to acceptor molecules.[14]

Key Enzyme Families and Their Roles

Enzyme FamilyAbbreviationRole in this compound Biosynthesis
Phenylalanine Ammonia-LyasePALInitiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
Cytochrome P450 MonooxygenasesCYP450s / P450sCatalyze various hydroxylation reactions on the coumarin ring (e.g., C4H, C2'H) and likely modify the prenyl side chain.[10][15]
4-Coumarate-CoA Ligase4CLActivates p-coumaric acid to its CoA thioester.
PrenyltransferasesPTsCatalyze the attachment of the DMAPP (C5) unit to the coumarin backbone.[5]
O-MethyltransferasesOMTsCatalyze the methylation of hydroxyl groups on the coumarin ring.[3]
Branched-chain AminotransferaseBCATInitiates isoleucine catabolism by removing the amino group.[13]
Acyl-CoA DehydrogenasesACADsInvolved in the β-oxidation-like steps in the degradation of the isoleucine carbon skeleton.[13]
Acyltransferases (BAHD family)-Catalyze the final esterification step, transferring the angelyl group from angelyl-CoA to the modified coumarin intermediate.[14]

Experimental Protocols and Methodologies

Detailed experimental protocols for the complete biosynthetic pathway of this compound are not yet available in the literature. However, the following methodologies are commonly employed to elucidate such pathways and would be applicable here.

General Experimental Workflow

Diagram: Workflow for Elucidating Biosynthetic Pathways

Experimental_Workflow Start Hypothesize Pathway Feeding Isotopic Labeling (e.g., ¹³C-Phe, ¹³C-Ile) Start->Feeding Extraction Metabolite Extraction from Angelica sp. Feeding->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Intermediate Identification Analysis->Identification Transcriptomics Transcriptome Analysis (RNA-Seq) Identification->Transcriptomics Gene_ID Candidate Gene Identification (PAL, P450s, PTs, etc.) Transcriptomics->Gene_ID Cloning Gene Cloning and Heterologous Expression Gene_ID->Cloning Assay In Vitro Enzyme Assays Cloning->Assay Validation Functional Validation of Pathway Genes Assay->Validation End Pathway Elucidation Validation->End

Caption: A general experimental workflow for the identification and characterization of a plant natural product biosynthetic pathway.

Sample Protocol: In Vitro Prenyltransferase Assay

This protocol is adapted from methodologies used for characterizing coumarin-specific prenyltransferases.[16]

  • Enzyme Source:

    • Homogenize fresh root tissue of Angelica sinensis in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5, containing dithiothreitol).

    • Prepare a microsomal fraction by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.

  • Reaction Mixture:

    • Combine the microsomal enzyme preparation (35-45 µg of protein) with the coumarin substrate (e.g., scopoletin, 1.0 mM) and the prenyl donor (DMAPP, 1.0 mM) in a reaction buffer containing MgCl₂.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1 hour.

  • Extraction and Analysis:

    • Stop the reaction and extract the products with ethyl acetate.

    • Dry the organic phase, redissolve the residue in methanol, and analyze by HPLC or LC-MS to identify and quantify the prenylated coumarin products.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., enzyme kinetics, metabolite pool sizes) for the this compound biosynthetic pathway in the published literature. The table below is provided as a template for future research findings.

EnzymeSubstrate(s)Kₘ (µM)k꜀ₐₜ (s⁻¹)Source OrganismReference
Data Not Yet AvailableAngelica sp.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework based on established principles of plant secondary metabolism. While the general steps are outlined, significant research is required to fully elucidate the specific enzymes involved, their kinetics, and the regulation of the pathway. Key areas for future investigation include:

  • Identification and characterization of the specific cytochrome P450s responsible for the modification of the prenyl side chain.

  • Isolation and functional analysis of the acyltransferase that catalyzes the final esterification with angelyl-CoA.

  • Transcriptomic and proteomic studies of Angelica species to identify candidate genes and understand the regulatory networks controlling this compound production.

  • Metabolic engineering in microbial or plant hosts to achieve heterologous production of this compound and its derivatives.

This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of this compound biosynthesis, a critical step toward harnessing its full therapeutic potential.

References

Angelol K: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Bioactive Coumarin from Traditional Chinese Medicine

Abstract

Angelol K, a naturally occurring coumarin primarily isolated from the roots of Angelica species, has garnered interest for its potential therapeutic applications rooted in traditional Chinese medicine (TCM). This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, known biological activities, and putative mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, detailed experimental methodologies for its study, and visualizations of its proposed signaling pathways to facilitate further investigation and drug discovery efforts.

Introduction

For centuries, the roots of Angelica species, known as "Duhuo" in traditional Chinese medicine, have been utilized to treat a variety of ailments, most notably rheumatic arthralgia and headaches. Modern phytochemical investigations have identified a rich array of bioactive compounds within these plants, with coumarins being a prominent class. Among these, this compound has emerged as a compound of interest due to its potential pharmacological activities. This guide synthesizes the current knowledge on this compound, providing a foundation for its further exploration as a potential therapeutic agent.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is fundamental for its study and development. The available data are summarized in the table below.

PropertyValue
CAS Number 169736-93-0
Molecular Formula C₂₀H₂₄O₇
Molecular Weight 376.4 g/mol
IUPAC Name [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate
Source Roots of Angelica species, including Angelica pubescentis and Angelica sinensis.[1]
Compound Class Coumarin

Biological Activities and Mechanisms of Action

This compound is reported to exhibit a range of biological activities, with its anti-platelet function being the most explicitly described. Other potential activities, inferred from studies on related coumarins and the source plant, include anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-Platelet Activity

This compound has been shown to inhibit human platelet aggregation in a dose-dependent manner in vitro. The proposed mechanism involves the antagonism of adenosine diphosphate (ADP) receptor signaling. By interfering with this pathway, this compound is thought to reduce the activation of glycoprotein IIb/IIIa, a key receptor in platelet aggregation and thrombus formation.

The following diagram illustrates the proposed mechanism by which this compound may inhibit ADP-induced platelet aggregation.

G cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds GPCR G Protein-Coupled Receptor Signaling P2Y12->GPCR Activates AngelolK This compound AngelolK->P2Y12 Inhibits AC Adenylyl Cyclase GPCR->AC Inhibits PI3K PI3K Activation GPCR->PI3K cAMP ↓ cAMP AC->cAMP GPIIbIIIa Glycoprotein IIb/IIIa Activation cAMP->GPIIbIIIa Inhibitory Pathway (reduced by low cAMP) Akt Akt Phosphorylation PI3K->Akt Akt->GPIIbIIIa Activates Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to G cluster_upstream Upstream Signaling cluster_core_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects AngelolK This compound Receptor Cell Surface Receptor (e.g., EGFR) AngelolK->Receptor Modulates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK Phosphorylation MEK->ERK miR29a3p miR-29a-3p Upregulation ERK->miR29a3p Regulates Proliferation Cell Proliferation ERK->Proliferation Promotes MMP2 MMP2 Expression miR29a3p->MMP2 Inhibits VEGFA VEGFA Expression miR29a3p->VEGFA Inhibits Invasion Invasion MMP2->Invasion Promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubation Incubate PRP with This compound or Vehicle PRP->Incubation Aggregometer Platelet Aggregometer (37°C) Incubation->Aggregometer Induction Add ADP to Induce Aggregation Aggregometer->Induction Measurement Measure Light Transmittance Induction->Measurement Calculation Calculate % Aggregation Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

References

Potential Therapeutic Targets of Angelol K: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Angelol K, also known as ingenol-3-angelate or PEP005, is a diterpene ester extracted from the plant Euphorbia peplus. It has demonstrated significant potential as a therapeutic agent, primarily in the context of oncology. The core mechanism of this compound revolves around the modulation of Protein Kinase C (PKC) isoforms, which triggers a cascade of downstream signaling events culminating in cancer cell death. This technical guide provides an in-depth overview of the therapeutic targets of this compound, detailing its mechanism of action, affected signaling pathways, and the experimental validation of these effects. The information is intended for researchers, scientists, and drug development professionals.

Primary Therapeutic Target: Protein Kinase C (PKC)

The principal molecular target of this compound is the family of Protein Kinase C (PKC) isoenzymes. This compound exhibits a dual modulatory effect, primarily activating the novel PKCδ isoform while inhibiting the classical PKCα isoform.[1] This differential regulation is a key determinant of its anti-cancer activity.

  • PKCδ Activation: Activation of PKCδ is a critical event in the pro-apoptotic effects of this compound. Upon treatment, PKCδ translocates from the cytoplasm to the nucleus and other cellular membranes, initiating downstream signaling cascades that promote apoptosis.[2]

  • PKCα Inhibition: Conversely, the inhibition of PKCα by this compound contributes to its anti-proliferative effects. PKCα is often implicated in cell survival and proliferation pathways.[1]

This selective modulation of PKC isoforms distinguishes this compound from pan-PKC activators and contributes to its therapeutic window.

Downstream Signaling Pathways

The modulation of PKC by this compound instigates a dual signaling cascade that converges to induce cancer cell death. These pathways are the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway.[2][3]

Activation of the MAPK Pathway

This compound treatment leads to the phosphorylation and subsequent activation of several key components of the MAPK signaling cascade. This pro-apoptotic pathway activation includes:

  • Raf-1: An upstream kinase in the MAPK cascade.

  • ERK1/2: Extracellular signal-regulated kinases 1 and 2.

  • JNK: c-Jun N-terminal kinase.

  • p38 MAPK: p38 mitogen-activated protein kinase.

The activation of these kinases contributes to the induction of apoptosis and cell cycle arrest.[2]

MAPK_Pathway AngelolK This compound (PEP005) PKC_delta PKCδ AngelolK->PKC_delta Ras Ras PKC_delta->Ras Raf1 Raf-1 Ras->Raf1 MEK1_2 MEK1/2 Raf1->MEK1_2 JNK JNK Raf1->JNK p38 p38 Raf1->p38 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Apoptosis Apoptosis ERK1_2->Apoptosis JNK->Apoptosis p38->Apoptosis

Figure 1: this compound-induced activation of the MAPK signaling pathway.

Inhibition of the PI3K/AKT Pathway

Concurrently with MAPK activation, this compound inhibits the pro-survival PI3K/AKT signaling pathway. This is achieved through:

  • Reduced AKT Phosphorylation: this compound treatment leads to a decrease in the active, phosphorylated form of AKT.

  • Increased PTEN Phosphorylation: The tumor suppressor PTEN, a negative regulator of the PI3K pathway, is phosphorylated and activated.

The inhibition of this pathway removes a critical survival signal for cancer cells, thereby sensitizing them to apoptosis.[2]

PI3K_AKT_Pathway AngelolK This compound (PEP005) PKC_alpha PKCα AngelolK->PKC_alpha PTEN PTEN AngelolK->PTEN PI3K PI3K PKC_alpha->PI3K | AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival PTEN->AKT |

Figure 2: this compound-induced inhibition of the PI3K/AKT signaling pathway.

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound (PEP005) has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities.

Cell LineCancer TypeIC50 (µM) after 48h
Colo205Colon Cancer0.01
MDA-MB-435Melanoma2.6
HCC2998Colon Cancer30

Table 1: IC50 values of PEP005 in various cancer cell lines. Data extracted from Serova et al., Mol Cancer Ther, 2008.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the therapeutic targets and mechanism of action of this compound.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect the phosphorylation status of key proteins in the PKC, MAPK, and PI3K/AKT signaling pathways following treatment with this compound.

Workflow:

Western_Blot_Workflow A Cell Treatment with This compound (PEP005) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking (5% BSA or milk) E->F G Primary Antibody Incubation (4°C, overnight) F->G H Secondary Antibody Incubation (RT, 1 hour) G->H I Chemiluminescent Detection H->I

Figure 3: General workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., Colo205) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 0.3 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-PKCδ, PKCδ, p-PKCα, PKCα, p-Raf-1, p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38, p-AKT, AKT, p-PTEN, PTEN, and β-actin (as a loading control).

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound (e.g., 1 µM) for specified durations (e.g., 6, 12, 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Treat cells with this compound (e.g., 0.3 µM) for various time points (e.g., 1, 5, 12, 24, 48 hours).

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

Conclusion

This compound (PEP005) presents a compelling profile as a potential anti-cancer therapeutic. Its primary mechanism of action, the dual modulation of PKCδ and PKCα, leads to a favorable downstream signaling cascade for cancer cell elimination: the activation of the pro-apoptotic MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of this compound. This guide summarizes the core technical information necessary for researchers and drug developers to understand and explore the potential of this promising compound.

References

Angelate Compounds in Oncology: A Technical Review of Angelol K, Ingenol-3-Angelate (PEP005), and Decursinol Angelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angelate functional group, an ester of angelic acid, is present in a variety of natural products that have garnered significant interest in the field of oncology. While the user's query specified "Angelol K," a comprehensive literature review reveals that the primary bioactivity reported for this compound, a coumarin derivative isolated from Angelica species, is related to anti-platelet aggregation through interference with ADP receptor signaling.[1] In contrast, other angelate-containing compounds, notably ingenol-3-angelate (also known as PEP005 or ingenol mebutate) and decursinol angelate, have been extensively studied for their potent anti-cancer properties. This technical guide will provide a detailed overview of the core findings related to these oncologically relevant angelates, with a focus on their mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate their effects.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of ingenol-3-angelate (PEP005) and decursinol angelate have been quantified across various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values and other quantitative outcomes of treatment with these compounds.

Table 1: IC50 Values of Ingenol-3-Angelate (PEP005) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Colo205Colon Cancer0.01 - 30≥24
HCC2998Colon Cancer0.01 - 30≥24
MDA-MB-435Melanoma0.01 - 30≥24
HT29Colon Cancer>10048
MCF7Breast Cancer>10048
OVCAR3Ovarian Cancer>10048
HCT116Colon Cancer>10048
HOP62Lung Cancer>10048
HOP92Lung Cancer>10048
IGROV1Ovarian Cancer>10048
HHCutaneous T-Cell Lymphoma~0.0548
HuT-78Cutaneous T-Cell Lymphoma~0.0548

Data compiled from multiple sources.[2][3][4]

Table 2: IC50 Values of Decursinol Angelate in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer13.63
HeLaCervical Cancer10
B16F10Melanoma75

Data compiled from published studies.[5]

Table 3: Quantitative Effects of Ingenol-3-Angelate (PEP005) on Apoptosis and Cell Cycle

Cell LineEffectConcentration (µM)Duration (h)Result
Colo205Apoptosis124Induction of apoptosis
Colo205Necrosis1≥48Induction of cellular necrosis
Colo205S Phase Arrest0.312Time-dependent decrease of cells in S phase
HHApoptosis0.054819% apoptotic cells
HuT-78Apoptosis0.054842% apoptotic cells

Data extracted from cited literature.[2][4]

Core Mechanisms of Action and Signaling Pathways

Ingenol-3-angelate (PEP005) and decursinol angelate exert their anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and, in some cases, necrosis.

Ingenol-3-Angelate (PEP005)

PEP005 is a well-characterized activator of Protein Kinase C (PKC), which plays a central role in its mechanism of action.[6][7]

  • PKC Activation and Isoform Specificity: PEP005 is a broad activator of classical and novel PKC isoenzymes.[7] Its pro-apoptotic effects in several cancer types, particularly leukemia, are mediated through the activation and translocation of PKCδ.[8][9] In contrast, it has been shown to reduce the expression of PKCα.[8]

  • MAPK Pathway Activation: Treatment with PEP005 leads to the increased phosphorylation and activation of several components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including Raf1, ERK1/2, JNK, and p38 MAPK.[8] This activation of the Ras/Raf/MAPK pathway contributes to the induction of apoptosis.[8]

  • PI3K/AKT Pathway Inhibition: PEP005 has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This is evidenced by reduced levels of the phosphorylated, active form of AKT/protein kinase B.[8] Inhibition of this pro-survival pathway further contributes to the apoptotic effects of PEP005.

The dual mechanism of activating the pro-apoptotic MAPK pathway while inhibiting the pro-survival PI3K/AKT pathway makes PEP005 a potent anti-cancer agent.

PEP005_Signaling cluster_PKC PKC Modulation cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway PEP005 Ingenol-3-Angelate (PEP005) PKC_delta PKCδ (Activation) PEP005->PKC_delta PKC_alpha PKCα (Inhibition) PEP005->PKC_alpha CellCycleArrest Cell Cycle Arrest (S Phase) PEP005->CellCycleArrest Ras Ras PKC_delta->Ras JNK JNK PKC_delta->JNK p38 p38 PKC_delta->p38 PI3K PI3K PKC_alpha->PI3K Raf1 Raf1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis AKT AKT (Phosphorylation) PI3K->AKT AKT->Apoptosis Inhibition of Anti-Apoptotic Signals

Signaling pathways modulated by Ingenol-3-Angelate (PEP005).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on angelate compounds.

In vitro Growth Inhibition Assay (MTT Assay)

This protocol is used to determine the IC50 values of the compounds.

  • Cell Seeding: Seed cells in 96-well tissue culture plates at a density of 2 x 10³ cells per well.

  • Compound Treatment: After cell attachment (typically 24 hours), treat the cells with a range of concentrations of the angelate compound (e.g., 0.001 to 300 µM for PEP005) for specified durations (e.g., 24, 48, 72 hours). Include untreated cells as a positive control and wells with drug-containing medium without cells as a negative control.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.4 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Discard the supernatant and resuspend the formazan crystals in 0.1 mL of DMSO.

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Plot cell viability as a percentage of the untreated control. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates (2x10³ cells/well) Start->Seed_Cells Treat_Cells Treat with varying concentrations of Angelate compound Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_MTT Add MTT solution (0.4 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate for 4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Discard supernatant Add DMSO to dissolve formazan Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 560 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT-based growth inhibition assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

  • Cell Treatment: Seed cells in 25 cm³ flasks and treat with the desired concentrations of the angelate compound for various time points.

  • Cell Harvesting: Recover both adherent and non-adherent cells. For adherent cells, use trypsin to detach them.

  • Fixation: Wash the cells with PBS and fix them in 70% ethanol. Store at 4°C until analysis.

  • Staining: Rehydrate the cells in PBS. Incubate for 20 minutes at room temperature with 250 µg/mL RNase A to remove RNA. Then, stain the cells with 50 µg/mL propidium iodide in the dark for 20 minutes at 4°C.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the propidium iodide.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the angelate compound for the desired time and concentration.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in the MAPK and PI3K/AKT pathways.

  • Cell Lysis: Treat cells with the angelate compound for the desired times. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-PKCδ, PKCδ, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

While this compound itself has limited reported anti-cancer activity, the broader class of angelate-containing natural products, particularly ingenol-3-angelate (PEP005) and decursinol angelate, demonstrate significant potential in oncology. Their ability to modulate critical signaling pathways such as PKC, MAPK, and PI3K/AKT, leading to apoptosis and cell cycle arrest in cancer cells, underscores their therapeutic promise. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for further research and development of these and structurally related compounds as novel anti-cancer agents. Continued investigation into the specific molecular interactions and the full spectrum of their cellular effects will be crucial for translating these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Angelol K from Angelica Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol K, a bioactive coumarin found in various Angelica species, notably Angelica sinensis and Angelica pubescens, has garnered significant interest for its potential therapeutic properties. This document provides detailed protocols for the extraction, purification, and quantitative analysis of this compound, along with insights into its mechanism of action. The methodologies described herein are compiled from established techniques for the isolation of coumarins from plant matrices and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

Data Presentation

While specific quantitative data for this compound extraction is not extensively available in the public domain, the following table summarizes typical yields for related coumarins from Angelica species, offering a comparative benchmark for extraction efficiency.

CompoundAngelica SpeciesExtraction MethodSolvent(s)YieldPurityReference
ImperatorinA. dahuricaHSCCCn-hexane-methanol-water29 mg / 100 mg crude extract99.1%[1]
IsoimperatorinA. dahuricaHSCCCn-hexane-methanol-water35 mg / 100 mg crude extract98.3%[1]
OxypeucedaninA. dahuricaHSCCCn-hexane-methanol-water28 mg / 100 mg crude extract99.8%[1]
OstholeA. archangelicaSoxhlet, VLC, PTLCn-hexane, EtOAc203 mg / 10 g n-hexane extract>95% (estimated)[2]
Ferulic AcidA. sinensisUltrasound/Heating-Assisted[C4mim]NTf2Higher than traditional methodsNot specified[3]
ColumbianadinA. pubescensPreparative HPLCMethanol-water280 mg / 11.77 g fraction>98%[4]

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a classic and exhaustive extraction method suitable for obtaining a crude extract enriched with this compound.

Materials:

  • Dried and powdered roots of Angelica sinensis or Angelica pubescens

  • n-Hexane (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Methanol (ACS grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Heating mantle

Procedure:

  • Weigh 100 g of finely powdered Angelica root material and place it into a cellulose thimble.

  • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane.

  • Heat the flask using a heating mantle to initiate solvent reflux. Continue the extraction for 8-12 hours.

  • After extraction, allow the apparatus to cool. Carefully dismantle the setup and collect the n-hexane extract.

  • Concentrate the n-hexane extract to dryness using a rotary evaporator at 40°C.

  • Sequentially repeat the extraction process on the same plant material with 300 mL of dichloromethane, followed by 300 mL of methanol, each for 8-12 hours.

  • Concentrate the dichloromethane and methanol extracts separately to obtain three crude extracts. This compound is expected to be present primarily in the dichloromethane and methanol fractions.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound

This method offers a more rapid and energy-efficient alternative to traditional extraction techniques.

Materials:

  • Dried and powdered roots of Angelica sinensis or Angelica pubescens

  • Methanol (80% aqueous solution)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 20 g of powdered Angelica root material into a 250 mL Erlenmeyer flask.

  • Add 200 mL of 80% methanol to the flask (solid-to-liquid ratio of 1:10 w/v).

  • Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue with an additional 100 mL of 80% methanol to ensure complete extraction.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C to obtain the crude extract.

Purification Protocols

Protocol 3: Vacuum Liquid Chromatography (VLC) for Primary Fractionation

VLC is an effective technique for the initial separation of the crude extract into fractions of varying polarity.

Materials:

  • Crude extract from Protocol 1 or 2

  • Silica gel 60 (70-230 mesh)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Methanol

  • VLC column with a fritted disc

  • Vacuum source

Procedure:

  • Dry-pack a VLC column with silica gel 60.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin elution with 100% n-hexane under vacuum, collecting the eluate.

  • Gradually increase the polarity of the mobile phase by creating a stepwise gradient of ethyl acetate in n-hexane (e.g., 5%, 10%, 20%, 50%, 100% EtOAc).

  • Finally, elute with increasing concentrations of methanol in ethyl acetate (e.g., 5%, 10%, 20% MeOH).

  • Collect fractions of approximately 50-100 mL and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. This compound-containing fractions are typically eluted with mid-to-high polarity solvent mixtures.

Protocol 4: Preparative Thin Layer Chromatography (PTLC) for Isolation

PTLC is used for the fine purification of this compound from the enriched fractions obtained from VLC.

Materials:

  • This compound-enriched fraction from VLC

  • Preparative TLC plates (Silica gel 60 F254, 20x20 cm, 1-2 mm thickness)

  • Developing chamber

  • Mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v)

  • UV lamp (254 nm and 366 nm)

  • Scraper or spatula

  • Methanol or ethyl acetate for elution

Procedure:

  • Dissolve the enriched fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Apply the dissolved sample as a narrow band onto the origin line of the preparative TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the plate in a developing chamber pre-saturated with the mobile phase.

  • Develop the chromatogram until the solvent front reaches near the top of the plate.

  • Remove the plate from the chamber and allow it to air dry.

  • Visualize the separated bands under a UV lamp. Mark the band corresponding to this compound (based on a co-spotted standard, if available, or by subsequent analytical confirmation).

  • Carefully scrape the silica gel of the marked band from the plate.[5][6]

  • Elute this compound from the collected silica gel by washing with a polar solvent like methanol or ethyl acetate.

  • Filter the solution to remove the silica gel and concentrate the filtrate to obtain purified this compound.

Protocol 5: High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantitative Analysis

HPLC is the definitive method for obtaining high-purity this compound and for its quantification.

Instrumentation:

  • HPLC system with a PDA or UV detector

  • Preparative or analytical C18 column (e.g., 250 x 10 mm, 5 µm for preparative; 250 x 4.6 mm, 5 µm for analytical)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

Preparative HPLC Procedure:

  • Dissolve the partially purified this compound fraction in the initial mobile phase composition.

  • Set up a gradient elution program. A typical gradient might be: 0-10 min, 30% B; 10-40 min, 30-70% B; 40-45 min, 70-100% B; 45-50 min, 100% B; 50-55 min, 100-30% B; 55-60 min, 30% B.

  • Set the flow rate (e.g., 4 mL/min for preparative) and detection wavelength (based on the UV absorbance maximum of this compound).

  • Inject the sample and collect fractions corresponding to the this compound peak.

  • Pool the pure fractions and evaporate the solvent to obtain highly purified this compound.

Quantitative Analysis by HPLC:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Prepare the sample extract at a known concentration.

  • Inject the standards and the sample onto the analytical HPLC column under optimized isocratic or gradient conditions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow

Angelol_K_Extraction_Workflow plant Angelica sp. Roots (Powdered) extraction Extraction plant->extraction soxhlet Soxhlet (n-Hexane, DCM, MeOH) extraction->soxhlet Exhaustive uae UAE (80% MeOH) extraction->uae Rapid crude_extract Crude Extract soxhlet->crude_extract uae->crude_extract fractionation Primary Fractionation crude_extract->fractionation vlc Vacuum Liquid Chromatography fractionation->vlc enriched_fraction This compound Enriched Fraction vlc->enriched_fraction purification Fine Purification enriched_fraction->purification ptlc Preparative TLC purification->ptlc hplc Preparative HPLC purification->hplc pure_angelol_k Pure this compound ptlc->pure_angelol_k hplc->pure_angelol_k analysis Quantitative Analysis pure_angelol_k->analysis hplc_analysis Analytical HPLC analysis->hplc_analysis

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound in Platelet Aggregation

Angelol_K_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds Gi Gi Protein P2Y12->Gi activates Angelol_K This compound Angelol_K->P2Y12 inhibits AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates cAMP cAMP AC->cAMP produces GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa inhibits Akt Akt Activation PI3K->Akt Akt->GPIIbIIIa promotes Aggregation Platelet Aggregation GPIIbIIIa->Aggregation leads to

Caption: this compound inhibits ADP-induced platelet aggregation.

References

Application Notes and Protocols for the Purification of Angelol K by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol K is a naturally occurring angelol-type coumarin found in the roots of Angelica pubescens f. biserrata and Angelica sinensis[1]. This compound has garnered scientific interest due to its significant in vitro inhibitory effects on human platelet aggregation[1]. These application notes provide a detailed, representative protocol for the extraction and purification of this compound using chromatographic techniques. The methodologies described are based on established procedures for the isolation of coumarins from Angelica species. Additionally, the known biological activity of this compound and its potential mechanism of action within the platelet aggregation signaling pathway are discussed.

Data Presentation

The following table summarizes the expected quantitative data from a representative purification process of this compound from 1 kg of dried Angelica pubescens root material. These values are illustrative and may vary depending on the starting material and specific experimental conditions.

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Crude Extraction 100015015.0~5
Silica Gel Column Chromatography 1501510.0 (from crude)~50
Preparative HPLC 151.510.0 (from column)>98

Experimental Protocols

Extraction of this compound from Angelica Root

This protocol describes the initial extraction of this compound from dried and powdered root material of Angelica pubescens or Angelica sinensis.

Materials:

  • Dried and powdered Angelica root

  • 95% Ethanol (EtOH)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Macerate 1 kg of the dried, powdered root material in 10 L of 95% EtOH at room temperature for 72 hours.

  • Filter the extract through filter paper to remove the solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the crude extract at 4°C until further purification.

Purification by Silica Gel Column Chromatography

This step aims to fractionate the crude extract and enrich the fraction containing this compound.

Materials:

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel to obtain a free-flowing powder.

  • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elute the column with a stepwise gradient of n-hexane-EtOAc (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v) followed by EtOAc-MeOH (e.g., 90:10, 50:50, 0:100 v/v).

  • Collect fractions of equal volume (e.g., 250 mL).

  • Monitor the fractions by TLC, visualizing the spots under a UV lamp. Pool the fractions containing the target compound (this compound) based on their TLC profiles.

  • Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step is designed to achieve high purity of this compound.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 20 mm, 10 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Dissolve the enriched this compound fraction from the column chromatography step in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the following representative conditions:

    • Mobile Phase A: Water (with 0.1% formic acid, optional)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection Wavelength: 280 nm and 320 nm

  • Inject the sample onto the column.

  • Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC runs.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Verify the purity of the final product using analytical HPLC.

Mandatory Visualizations

G cluster_extraction Extraction cluster_column Column Chromatography cluster_hplc Preparative HPLC plant_material Dried Angelica Root Powder maceration Maceration with 95% Ethanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_loading Silica Gel Column Loading crude_extract->column_loading elution Stepwise Gradient Elution (n-Hexane/EtOAc/MeOH) column_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling enriched_fraction Enriched this compound Fraction pooling->enriched_fraction hplc_injection Injection onto C18 Column enriched_fraction->hplc_injection hplc_elution Gradient Elution (Water/Acetonitrile) hplc_injection->hplc_elution peak_collection Peak Collection hplc_elution->peak_collection solvent_evaporation Solvent Evaporation peak_collection->solvent_evaporation pure_angelol_k Pure this compound (>98%) solvent_evaporation->pure_angelol_k

Caption: Experimental workflow for the purification of this compound.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit significant inhibitory activity on human platelet aggregation[1]. Platelet aggregation is a critical process in hemostasis and thrombosis. The signaling pathways that regulate platelet activation are complex and involve multiple receptors and intracellular signaling molecules.

While the specific molecular target of this compound within the platelet aggregation pathway has not been definitively elucidated, its inhibitory action suggests interference with key signaling events. The diagram below illustrates a simplified overview of the platelet aggregation pathway, highlighting potential points of inhibition for antiplatelet agents like this compound. Common mechanisms of antiplatelet drugs include inhibition of cyclooxygenase (COX) enzymes, blockade of ADP receptors (P2Y12), or interference with glycoprotein IIb/IIIa receptor activation[2].

G cluster_pathway Platelet Aggregation Signaling Pathway collagen Collagen Exposure (Vessel Injury) gpvi GPVI Receptor collagen->gpvi thrombin Thrombin par1 PAR1/4 Receptors thrombin->par1 adp ADP p2y12 P2Y12 Receptor adp->p2y12 txa2 Thromboxane A2 (TXA2) tp TP Receptor txa2->tp platelet Resting Platelet activated_platelet Activated Platelet platelet->activated_platelet Activation cox1 COX-1 activated_platelet->cox1 plc PLC Activation gpvi->plc par1->plc pi3k PI3K Activation p2y12->pi3k tp->plc ip3_dag IP3 & DAG Production plc->ip3_dag gpiibiiia_activation GPIIb/IIIa Receptor Activation pi3k->gpiibiiia_activation cox1->txa2 ca_mobilization ↑ Intracellular Ca²⁺ ip3_dag->ca_mobilization granule_release Granule Release (ADP, Serotonin) ca_mobilization->granule_release ca_mobilization->gpiibiiia_activation fibrinogen_binding Fibrinogen Binding gpiibiiia_activation->fibrinogen_binding platelet_aggregation Platelet Aggregation fibrinogen_binding->platelet_aggregation angelol_k This compound (Potential Inhibition) angelol_k->p2y12 angelol_k->cox1 angelol_k->gpiibiiia_activation

Caption: Simplified platelet aggregation signaling pathway.

References

Application Notes and Protocols: Synthesis and Derivatization of Ingenol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis of the ingenol scaffold, a complex diterpene, and methods for its derivatization, with a focus on angeloyl-containing analogs. These compounds, exemplified by ingenol mebutate (ingenol-3-angelate), are of significant interest due to their potent biological activities, including anti-cancer and immune-modulating properties.

Introduction to Ingenol and its Derivatives

Ingenol is a diterpenoid isolated from the sap of plants of the Euphorbia genus.[1] Its unique and highly strained "inside-outside" tetracyclic carbon skeleton has made it a challenging target for total synthesis.[2][3][4] Derivatives of ingenol, particularly esters at the C3 position, have shown significant therapeutic potential. Ingenol mebutate, the 3-angeloyl ester of ingenol, is approved for the topical treatment of actinic keratosis.[5][6] The biological activity of these compounds is primarily mediated through the activation of Protein Kinase C (PKC) isoforms, leading to a dual mechanism of direct cell necrosis and an indirect immune response.[6][7][8]

Total Synthesis of the Ingenol Core

The total synthesis of ingenol is a complex undertaking that has been achieved through various strategies. Below is a summary of key approaches.

Key Synthetic Strategies for the Ingenane Skeleton

Several research groups have reported the total synthesis of ingenol, each employing unique key reactions to construct the challenging tetracyclic framework.[9]

  • Winkler Synthesis (2002): The first total synthesis of (±)-ingenol was achieved by Winkler and coworkers.[4] A key feature of this synthesis is an intramolecular dioxenone photoaddition-fragmentation sequence to establish the critical C-8/C-10 trans intrabridgehead stereochemistry.[4]

  • Tanino and Kuwajima Synthesis (2003): This approach utilizes a pinacol-type rearrangement of an epoxy alcohol to construct the ingenane skeleton.[3] A stereoselective double dihydroxylation was used to install the C(3), C(4), and C(5)-triol moiety.[3]

  • Wood Synthesis (2004): This synthesis employs a ring-closing olefin metathesis to form the strained tetracyclic system of ingenol.[2][10]

  • Baran Synthesis (2013): A highly efficient, 14-step synthesis of (+)-ingenol was developed starting from the inexpensive natural product (+)-3-carene.[1] This route features a Pauson-Khand cyclization and a pinacol rearrangement to construct the core structure.[5]

The selection of a synthetic route depends on factors such as stereochemical control, overall yield, and the availability of starting materials. For practical production of ingenol analogs, the Baran synthesis offers a significant advantage in terms of efficiency.[1]

Derivatization of Ingenol: Synthesis of Angeloyl Analogs

The hydroxyl groups of ingenol, particularly at the C3 and C20 positions, are common sites for derivatization to produce biologically active analogs.

Synthesis of 3-O-Angeloyl-20-O-acetyl Ingenol (AAI)

This protocol describes the synthesis of a stable and potent derivative of ingenol mebutate.[11][12] The acetylation at the C20 position prevents the acyl migration that can occur with ingenol mebutate, leading to improved stability.[11]

Experimental Protocol:

The synthesis is a four-step process starting from ingenol.[11]

  • Protection of the C5 and C20 hydroxyl groups: Ingenol is reacted with p-toluenesulfonic acid monohydrate in acetone to form the 5,20-acetonide.

  • Angeloylation at the C3 position: The protected ingenol is then esterified at the C3 hydroxyl group using angelic anhydride in the presence of 4-dimethylaminopyridine (DMAP) and pyridine.

  • Deprotection of the acetonide: The 5,20-acetonide is removed by treatment with an acid, such as p-toluenesulfonic acid monohydrate in methanol.

  • Selective acetylation at the C20 position: The resulting diol is selectively acetylated at the C20 primary hydroxyl group using acetic anhydride in pyridine.

Quantitative Data:

StepReactionReagents and ConditionsYield
1Acetonide Protectionp-TSA·H₂O, acetone, rt, 2 hHigh
2AngeloylationAngelic anhydride, DMAP, pyridine, rtHigh
3Deprotectionp-TSA·H₂O, methanol, rtHigh
4AcetylationAc₂O, pyridine, rtHigh

Yields are reported as "high" in the source literature, specific percentages were not provided.[11]

Synthesis of Ingenol-3-angelate (Ingenol Mebutate) from 20-deoxy-ingenol

An alternative approach to ingenol-3-angelate involves the derivatization of 20-deoxy-ingenol.[13]

Experimental Protocol:

  • Angeloylation of 20-deoxy-ingenol: 20-deoxy-ingenol is reacted with an activated angelic acid derivative, such as angeloyl chloride, to form 20-deoxy-ingenol-3-angelate. This reaction can be performed in the presence of a base like triethylamine.[13]

  • Allylic Oxidation: The 20-deoxy-ingenol-3-angelate is then subjected to allylic oxidation to introduce the hydroxyl group at the C20 position. Reagents such as selenium dioxide can be used for this transformation.[13]

Signaling Pathways of Ingenol Derivatives

Ingenol derivatives, including ingenol mebutate and AAI, exert their biological effects primarily through the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[11][12][14]

Mechanism of Action:

  • PKC Activation: Ingenol mebutate binds to and activates PKCδ.[7]

  • Downstream Signaling: Activation of PKCδ leads to the phosphorylation and activation of the MEK/ERK signaling cascade.[14]

  • Induction of Cell Death: This signaling cascade ultimately leads to cell death, which has been described as a form of necrosis characterized by mitochondrial swelling and loss of cell membrane integrity.[6][8][14]

  • Immune Response: The necrotic cell death releases pro-inflammatory cytokines, which recruit immune cells like neutrophils, leading to an inflammatory response that helps clear the remaining abnormal cells.[6][7]

In some cancer cell lines, AAI has also been shown to inhibit the JAK/STAT3 and AKT signaling pathways.[12]

Visualizations

Ingenol_Synthesis_Strategies cluster_start Starting Materials cluster_key Key Reactions cluster_end Product Enone Enone Dioxenone Photoaddition Dioxenone Photoaddition Enone->Dioxenone Photoaddition Winkler Commercially Available Alcohol Commercially Available Alcohol Pinacol Rearrangement Pinacol Rearrangement Commercially Available Alcohol->Pinacol Rearrangement Tanino/Kuwajima (+)-3-Carene (+)-3-Carene Pauson-Khand Cyclization Pauson-Khand Cyclization (+)-3-Carene->Pauson-Khand Cyclization Baran Ingenol Ingenol Dioxenone Photoaddition->Ingenol Pinacol Rearrangement->Ingenol Ring-Closing Metathesis Ring-Closing Metathesis Ring-Closing Metathesis->Ingenol Pauson-Khand Cyclization->Ingenol Starting Diene Diene Substrate Starting Diene->Ring-Closing Metathesis Wood

Caption: Key strategies for the total synthesis of the ingenol core.

AAI_Synthesis_Workflow Ingenol Ingenol Step1 Acetonide Protection (C5, C20) Ingenol->Step1 Step2 Angeloylation (C3) Step1->Step2 Step3 Acetonide Deprotection Step2->Step3 Step4 Selective Acetylation (C20) Step3->Step4 AAI 3-O-Angeloyl-20-O-acetyl Ingenol Step4->AAI

Caption: Workflow for the synthesis of 3-O-Angeloyl-20-O-acetyl Ingenol (AAI).

Ingenol_Signaling_Pathway Ingenol_Derivative Ingenol Derivative (e.g., Ingenol Mebutate) PKC_delta PKCδ Activation Ingenol_Derivative->PKC_delta MEK_ERK MEK/ERK Pathway PKC_delta->MEK_ERK Cell_Death Necrotic Cell Death MEK_ERK->Cell_Death Inflammation Inflammatory Response (Neutrophil Recruitment) Cell_Death->Inflammation

Caption: Simplified signaling pathway of ingenol derivatives.

References

Quantitative Analysis of Angelol K: A Detailed Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Angelol K, a coumarin compound found in various Angelica species, notably in the traditional Chinese medicine Angelicae Pubescentis Radix (Duhuo). The accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and elucidating its pharmacological mechanisms. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity and selectivity.

Introduction to this compound

This compound is a bioactive coumarin that has garnered interest for its potential therapeutic properties. It is a key constituent of Angelica biserrata, a plant source for Angelicae Pubescentis Radix. The complex chemical matrix of herbal extracts and biological samples necessitates the use of robust and validated analytical methods to ensure accurate and reliable quantification of this compound.

Analytical Methodologies

The quantification of this compound, often performed alongside other coumarins, typically involves chromatographic separation followed by detection using UV or mass spectrometry. UPLC-MS/MS has emerged as the preferred method for bioanalytical applications due to its superior sensitivity and specificity, which are essential for detecting the low concentrations often found in biological matrices like plasma.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the quality control of herbal medicines. While specific validated methods for this compound are not extensively published, methods for the simultaneous determination of multiple coumarins in Angelica species provide a strong foundation.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For pharmacokinetic studies in biological matrices such as rat plasma, UPLC-MS/MS is the method of choice. Its ability to selectively detect and quantify analytes in complex mixtures makes it ideal for bioanalysis.

Experimental Protocols

The following are detailed protocols for the quantification of this compound based on established methods for related coumarins in plant materials and biological fluids.

Protocol 1: Quantification of Coumarins in Angelica biserrata by HPLC-DAD

This protocol is adapted from methodologies for the quantitative analysis of multiple coumarins in Angelica species.

1. Sample Preparation (Extraction from Plant Material) a. Accurately weigh 0.5 g of powdered Angelica biserrata root. b. Add 20 mL of a 50% methanol-dichloromethane (v/v) solution. c. Perform ultrasonication for 30 minutes at room temperature. d. Replenish the solvent to the original volume, shake, and filter the extract through a 0.45 µm PTFE filter prior to HPLC analysis.[1]

2. Chromatographic Conditions a. Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector. b. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: A gradient of methanol (Solvent A) and water (Solvent B).[1]

  • 0–4 min, 40% A
  • 4–8 min, 40–50% A
  • 8–12 min, 50% A
  • 12–24 min, 50–55% A
  • 24–28 min, 55% A
  • 28–32 min, 55–70% A
  • 32–52 min, 70% A d. Flow Rate: 1.0 mL/min.[1] e. Column Temperature: 25°C.[1] f. Detection Wavelength: 330 nm.[1] g. Injection Volume: 20 µL.[1]

3. Calibration Curve a. Prepare a stock solution of this compound standard in methanol. b. Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL. c. Inject each standard solution and plot the peak area against the concentration to construct the calibration curve.

4. Data Analysis a. Quantify this compound in the sample extracts by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Coumarins in Rat Plasma by UPLC-MS/MS

This protocol is based on established UPLC-MS/MS methods for the pharmacokinetic analysis of coumarins in rat plasma.[2][3][4]

1. Sample Preparation (Liquid-Liquid Extraction from Plasma) a. To 100 µL of rat plasma, add the internal standard (IS) solution (e.g., bifendate). b. Add 1 mL of an ether-dichloromethane (2:1, v/v) mixture. c. Vortex for 5 minutes. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase. g. Centrifuge at 13,000 rpm for 10 minutes and inject the supernatant into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions a. Instrument: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source. b. Column: UPLC C18 column (e.g., Shim-pack XR-ODS, 75 mm × 3.0 mm, 2.2 µm).[2] c. Mobile Phase: A gradient of methanol and 0.05% formic acid in water.[2] d. Flow Rate: 0.4 mL/min.[2] e. Ionization Mode: Positive ion electrospray ionization (ESI+). f. Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standard compounds. g. Injection Volume: 5 µL.

3. Method Validation a. The method should be fully validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines. b. Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of this compound. The concentration range should cover the expected in-vivo concentrations. c. Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). d. Recovery: Compare the peak areas of extracted samples with those of unextracted standards to determine the extraction efficiency. e. Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked samples with that in a neat solution. f. Stability: Assess the stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

Data Presentation

The quantitative data obtained from these methods should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC-DAD Method Validation Parameters for Coumarin Analysis

ParameterResult
Linearity (r²)> 0.999
Precision (RSD%)1.10–1.70%
Repeatability (RSD%)1.39–2.44%
Stability (RSD%)< 1.89%
Limit of Detection (LOD)Compound-dependent
Limit of Quantification (LOQ)Compound-dependent

Data adapted from a study on multiple coumarins in Angelica biserrata.[1]

Table 2: UPLC-MS/MS Method Validation Parameters for Coumarin Analysis in Rat Plasma

ParameterAcceptance Criteria
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)e.g., 0.03-0.25 ng/mL
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%
Accuracy (RE%)Within ±15%
Extraction RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits
StabilityStable under tested conditions

Data based on typical acceptance criteria for bioanalytical method validation and findings from similar coumarin pharmacokinetic studies.[2]

Visualizations

Experimental Workflow for this compound Quantification in Plant Material

G start Powdered Angelica biserrata Root extraction Ultrasonic Extraction (50% Methanol-Dichloromethane) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification of this compound hplc->quantification

Caption: Workflow for HPLC-DAD analysis of this compound.

Experimental Workflow for this compound Quantification in Rat Plasma

G start Rat Plasma Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction (Ether-Dichloromethane) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms quantification Quantification of this compound uplc_msms->quantification

Caption: Workflow for UPLC-MS/MS analysis of this compound.

References

Angelol K: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays for evaluating the biological activities of Angelol K and its analogues, such as 6-O-angeloylplenolin and Ingenol 3-angelate (PEP005). The protocols detailed below cover cytotoxicity, anti-inflammatory, neuroprotective, and apoptosis-inducing effects, providing a framework for preclinical assessment.

Data Summary

The following tables summarize the quantitative data for this compound analogues in various in vitro models.

Compound Cell Line Assay IC50 / Effective Concentration Reference
Ingenol 3-angelate (I3A)A2058 (Melanoma)MTT Assay~38 µM[1][2]
Ingenol 3-angelate (I3A)HT144 (Melanoma)MTT Assay~46 µM[1][2]
6-O-angeloylplenolin (6-OAP)BV2 (Microglia)NF-κB Activation0.5 - 4 µM[3][4]
6-O-angeloylplenolin (6-OAP)Primary MicrogliaCytokine (TNF-α, IL-1β) Inhibition0.5 - 4 µM[4]

I. Anti-Cancer Activity

This compound analogues have demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

A. Cell Viability and Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A2058, HT144 melanoma cells)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the this compound dilutions and incubate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

B. Apoptosis Induction Assays

1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

2. Western Blot Analysis of Apoptosis-Related Proteins

This method is used to detect changes in the expression of key proteins involved in apoptosis, such as the Bcl-2 family proteins.

Materials:

  • Treated cell lysates

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL substrate and an imaging system. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction[5][6][7].

II. Anti-Inflammatory Activity

This compound analogues have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

A. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the levels of TNF-α and IL-6 secreted by macrophages.

Materials:

  • BV2 microglial cells or primary macrophages

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed cells in a 24-well plate and pre-treat with this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions[8][9].

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

III. Neuroprotective Activity

This compound analogues exhibit neuroprotective effects by mitigating neuroinflammation.

A. Inhibition of NF-κB Activation

1. Western Blot for Phosphorylated and Total NF-κB p65 and IκBα

This assay assesses the activation of the NF-κB pathway.

Materials:

  • BV2 cells or primary microglia

  • LPS

  • This compound

  • Antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα

Procedure:

  • Pre-treat cells with this compound (e.g., 0.5-4 µM) for 2 hours, then stimulate with LPS (1 µg/mL) for 30 minutes[4].

  • Prepare whole-cell lysates.

  • Perform Western blotting as described previously to detect the phosphorylation status of p65 and IκBα. A decrease in phosphorylated p65 and an increase in IκBα levels indicate inhibition of NF-κB activation.

2. Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the movement of NF-κB p65 from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips

  • LPS and this compound

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound and/or LPS.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Block with a suitable blocking buffer.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope. Reduced nuclear localization of p65 in this compound-treated cells indicates pathway inhibition[10][11].

IV. Signaling Pathway Analysis

This compound and its analogues modulate several key signaling pathways.

A. PKC/MAPK Pathway Activation

Protocol: Western Blot for Phosphorylated PKC and MAPKs (ERK, JNK)

This protocol assesses the activation of PKC and downstream MAPK signaling.

Materials:

  • Relevant cell lines (e.g., Colo205, melanoma cells)

  • This compound

  • Antibodies against phospho-PKCδ, phospho-ERK1/2, phospho-JNK, and their total protein counterparts.

Procedure:

  • Treat cells with this compound for various time points (e.g., 15, 30, 60 minutes).

  • Prepare cell lysates.

  • Perform Western blotting to detect the phosphorylation of PKCδ, ERK1/2, and JNK[12][13]. An increase in the phosphorylated forms indicates pathway activation.

B. PI3K/Akt Pathway Inhibition

Protocol: Western Blot for Phosphorylated Akt

This protocol evaluates the inhibition of the PI3K/Akt survival pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Antibodies against phospho-Akt (Ser473) and total Akt

Procedure:

  • Treat cells with this compound.

  • Prepare cell lysates.

  • Perform Western blotting to detect the phosphorylation of Akt at Ser473[14][15][16]. A decrease in phospho-Akt levels suggests inhibition of the PI3K/Akt pathway.

Visualizations of Signaling Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Cell Culture (e.g., A2058, BV2) seeding Seeding in Plates (96-well or 24-well) cell_culture->seeding angelol_k This compound Treatment (Varying Concentrations) seeding->angelol_k stimulus Stimulus (Optional) (e.g., LPS) angelol_k->stimulus viability Cell Viability (MTT Assay) angelol_k->viability apoptosis Apoptosis Analysis (Flow Cytometry, Western Blot) angelol_k->apoptosis inflammation Inflammation (ELISA for Cytokines) angelol_k->inflammation signaling Signaling Pathway (Western Blot) angelol_k->signaling stimulus->viability stimulus->apoptosis stimulus->inflammation stimulus->signaling

Caption: General experimental workflow for in vitro assays.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkBa P-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα p65_p50 p65/p50 IkBa->p65_p50 Inhibition p65_p50_nuc p65/p50 (Nuclear Translocation) p65_p50->p65_p50_nuc Release p_IkBa->IkBa Degradation Gene Pro-inflammatory Gene Expression p65_p50_nuc->Gene Activation AngelolK This compound AngelolK->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

pkc_mapk_pathway AngelolK This compound PKCd PKCδ AngelolK->PKCd p_PKCd P-PKCδ PKCd->p_PKCd Activation Raf Raf p_Raf P-Raf Raf->p_Raf MEK MEK p_MEK P-MEK MEK->p_MEK ERK ERK p_ERK P-ERK ERK->p_ERK JNK JNK p_JNK P-JNK JNK->p_JNK p_PKCd->Raf p_Raf->MEK p_MEK->ERK p_MEK->JNK Proliferation Cell Proliferation p_ERK->Proliferation Apoptosis Apoptosis p_JNK->Apoptosis

Caption: this compound activates the PKC/MAPK signaling pathway.

pi3k_akt_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt p_Akt P-Akt Akt->p_Akt Phosphorylation CellSurvival Cell Survival p_Akt->CellSurvival Promotes AngelolK This compound AngelolK->Akt Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Studying Angelol K Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol K is a novel compound of interest for its potential therapeutic applications. Drawing parallels from related compounds found in the Angelica genus and other natural sources, it is hypothesized that this compound may possess anti-inflammatory, neuroprotective, and anti-cancer properties. These application notes provide detailed protocols for establishing and utilizing appropriate animal models to investigate these potential effects. The following sections outline the methodologies for key experiments, present data in a structured format, and include diagrams of experimental workflows and relevant signaling pathways.

Application Note 1: Investigation of Anti-inflammatory Effects of this compound

Rationale

Many natural compounds demonstrate potent anti-inflammatory activity. This protocol describes the use of a lipopolysaccharide (LPS)-induced acute lung injury model in mice to assess the anti-inflammatory potential of this compound. LPS, a component of Gram-negative bacteria, induces a strong inflammatory response, making this a robust model for screening anti-inflammatory agents.

Animal Model
  • Species: BALB/c mice

  • Age: 8-10 weeks

  • Sex: Male or Female

  • Model: Lipopolysaccharide (LPS)-induced acute lung injury

Experimental Protocol
  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment, with free access to food and water.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Control (Vehicle)

    • LPS + Vehicle

    • LPS + this compound (Low Dose)

    • LPS + this compound (Medium Dose)

    • LPS + this compound (High Dose)

    • LPS + Dexamethasone (Positive Control)

  • Compound Administration: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or the vehicle intraperitoneally (i.p.) one hour before LPS challenge.

  • Induction of Lung Injury: Lightly anesthetize the mice and intratracheally instill LPS (1.5 mg/kg body weight) in a small volume of sterile saline. The control group receives sterile saline only.

  • Sample Collection: Four to six hours after LPS instillation, euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Lavage the lungs with sterile phosphate-buffered saline (PBS). Collect the BAL fluid (BALF).

    • Tissue Collection: Perfuse the lungs with PBS and collect the lung tissue for histological analysis and biochemical assays.

  • Analysis:

    • Cell Counts: Centrifuge the BALF and count the total number of cells and differential cell counts (neutrophils, macrophages) using a hemocytometer.

    • Protein Concentration: Measure the total protein concentration in the BALF supernatant as an indicator of vascular permeability.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the BALF supernatant using ELISA kits.

    • Histopathology: Fix the lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

Data Presentation
GroupTotal Cells in BALF (x10^5)Neutrophils in BALF (x10^5)Protein in BALF (µg/mL)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)
Control (Vehicle)
LPS + Vehicle
LPS + this compound (Low)
LPS + this compound (Med)
LPS + this compound (High)
LPS + Dexamethasone

Diagrams

G cluster_0 Experimental Workflow: LPS-Induced Lung Injury acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8-10 per group) acclimatization->grouping administration This compound / Vehicle Administration (i.p.) grouping->administration induction LPS Instillation (Intratracheal) administration->induction euthanasia Euthanasia & Sample Collection (4-6 hours post-LPS) induction->euthanasia analysis BALF & Tissue Analysis (Cell counts, Cytokines, Histology) euthanasia->analysis

Caption: Workflow for LPS-induced acute lung injury model.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription NFkB->Genes activates Cytokines TNF-α, IL-6, etc. Genes->Cytokines AngelolK This compound AngelolK->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

Application Note 2: Evaluation of Neuroprotective Effects of this compound

Rationale

Neurodegenerative diseases are often associated with oxidative stress and inflammation. This protocol uses an aluminum-induced neurotoxicity model in rats to evaluate the potential neuroprotective effects of this compound. Aluminum is a known neurotoxin that can induce oxidative stress and apoptosis in the brain.[1]

Animal Model
  • Species: Wistar rats

  • Age: 10-12 weeks

  • Sex: Male

  • Model: Aluminum chloride (AlCl₃)-induced neurotoxicity

Experimental Protocol
  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Grouping: Divide the rats into four groups (n=8-10 per group):

    • Control (Vehicle)

    • AlCl₃ + Vehicle

    • AlCl₃ + this compound (Low Dose)

    • AlCl₃ + this compound (High Dose)

  • Induction and Treatment:

    • Administer AlCl₃ (84 mg/kg body weight) orally (p.o.) daily for four consecutive weeks to the AlCl₃ groups.[1]

    • Administer this compound or vehicle daily (p.o. or i.p.) throughout the four-week period.

  • Behavioral Testing: In the final week of treatment, conduct behavioral tests to assess cognitive function (e.g., Morris Water Maze, Y-maze).

  • Sample Collection: At the end of the four weeks, euthanize the rats and collect brain tissue. Dissect specific brain regions (e.g., hippocampus, cortex).

  • Biochemical Analysis: Homogenize brain tissue and perform the following assays:

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and total antioxidant status (TAS).

    • Inflammatory Markers: Quantify levels of TNF-α using ELISA.

    • Apoptosis Marker: Measure the activity or levels of Caspase-3.

    • Neurotrophic Factor: Determine the concentration of Brain-Derived Neurotrophic Factor (BDNF) using ELISA.

    • Histopathology: Perform histological staining (e.g., H&E, Nissl) to assess neuronal damage.

Data Presentation
GroupMDA (nmol/g tissue)TAS (µmol/g tissue)TNF-α (pg/mg protein)Caspase-3 (ng/mg protein)BDNF (pg/mg protein)
Control (Vehicle)
AlCl₃ + Vehicle
AlCl₃ + this compound (Low)
AlCl₃ + this compound (High)

Diagrams

G cluster_1 Experimental Workflow: Neurotoxicity Model acclimatization Rat Acclimatization (1 week) grouping Random Grouping acclimatization->grouping treatment Daily AlCl₃ & this compound Administration (4 weeks) grouping->treatment behavior Behavioral Testing (Final week) treatment->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Caption: Workflow for the aluminum-induced neurotoxicity model.

G AlCl3 Aluminum Chloride OxidativeStress Oxidative Stress (↑ MDA, ↓ TAS) AlCl3->OxidativeStress Inflammation Neuroinflammation (↑ TNF-α) AlCl3->Inflammation Neurotrophic ↓ BDNF AlCl3->Neurotrophic Apoptosis Apoptosis (↑ Caspase-3) OxidativeStress->Apoptosis Inflammation->Apoptosis NeuronalDamage Neuronal Damage & Cognitive Deficits Apoptosis->NeuronalDamage Neurotrophic->NeuronalDamage AngelolK This compound AngelolK->OxidativeStress Reduces? AngelolK->Inflammation Reduces? AngelolK->Apoptosis Inhibits? AngelolK->Neurotrophic Restores?

Caption: Interplay of factors in neurodegeneration.

Application Note 3: Assessment of Anti-cancer Activity of this compound

Rationale

Natural compounds are a rich source of anti-cancer drug candidates. Ingenol 3-angelate, a related compound, has shown efficacy against skin cancer.[2] A xenograft tumor model using immunodeficient mice is the gold standard for evaluating the in vivo efficacy of potential anti-cancer agents against human tumors.

Animal Model
  • Species: Nude mice (e.g., Foxn1^nu^)

  • Age: 6-8 weeks

  • Sex: Female (often preferred to avoid fighting)

  • Model: Human tumor xenograft model

Experimental Protocol
  • Cell Culture: Culture a human cancer cell line of interest (e.g., squamous cell carcinoma, melanoma, breast cancer) under standard conditions.

  • Animal Acclimatization: Acclimatize nude mice for one week.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle Control

    • This compound (Low Dose)

    • This compound (High Dose)

    • Positive Control (e.g., a standard chemotherapeutic agent)

  • Treatment: Administer this compound or controls via a relevant route (e.g., topical, intraperitoneal, oral) according to a predetermined schedule (e.g., daily, every other day).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: Record the date of death or euthanasia for survival analysis. Euthanize mice if tumors become ulcerated or exceed a predetermined size.

  • Endpoint: At the end of the study, euthanize all remaining mice. Excise the tumors and weigh them. Tissues can be preserved for further analysis (e.g., histology, Western blot).

Data Presentation
GroupMean Tumor Volume at Endpoint (mm³)Mean Tumor Weight at Endpoint (g)Median Survival (days)Body Weight Change (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Diagrams

G cluster_2 Experimental Workflow: Xenograft Tumor Model cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Treatment with this compound or Controls grouping->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Survival monitoring->endpoint

Caption: Workflow for the human tumor xenograft model.

G cluster_CellEffects AngelolK This compound PKC Protein Kinase C (PKC) AngelolK->PKC Activates? Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream CellEffects Cellular Effects Necrosis Necrosis Downstream->Necrosis Apoptosis Apoptosis Downstream->Apoptosis Inflammation Inflammation Downstream->Inflammation TumorRegression Tumor Regression Necrosis->TumorRegression Apoptosis->TumorRegression Inflammation->TumorRegression

Caption: Potential PKC signaling pathway activation.

References

Application Notes and Protocols for Angelol K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Angelol K in experimental settings. This compound is a natural coumarin derivative isolated from the roots of Angelica sinensis, a plant with a history in traditional medicine.[1] It has demonstrated significant biological activity, particularly in the modulation of platelet aggregation.[1][2]

Data Presentation

Physicochemical and Solubility Data of this compound
PropertyValueSource
CAS Number 169736-93-0[1][3]
Molecular Formula C₂₀H₂₄O₇[1][3]
Molecular Weight 376.40 g/mol [1][3]
Solubility Soluble in DMSO[1][3]
In Vitro Stock Conc. 10 mM in DMSO[1][3]
Storage (Powder) -20°C for up to 3 years[2]
Storage (in Solvent) -80°C for up to 1 year (avoid freeze-thaw cycles)[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments

This protocol details the preparation of this compound stock solutions and working solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Physiological buffer or cell culture medium

Procedure:

  • Prepare 10 mM Stock Solution:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 376.40 g/mol ), add 265.67 µL of DMSO.

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex thoroughly to ensure complete dissolution. The solution should be clear.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

    • Store the stock solution aliquots at -80°C.[2]

  • Prepare Working Solutions:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in a suitable physiological buffer or cell culture medium to achieve the desired final working concentrations (typically in the range of 1 nM to 100 µM).[1]

    • Crucial Note: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations may cause cellular toxicity or artifacts.[1] For example, to achieve a 10 µM working concentration from a 10 mM stock, you would perform a 1:1000 dilution. Adding 1 µL of the 10 mM stock to 1 mL of medium will result in a final DMSO concentration of 0.1%.

Protocol 2: Formulation of this compound for In Vivo Animal Studies

Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration to enhance bioavailability.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline, phosphate-buffered saline (PBS), or sterile water (ddH₂O)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Prepare the Vehicle Solution:

    • Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O.

    • For example, to prepare 10 mL of the vehicle solution, mix:

      • 0.5 mL DMSO

      • 3.0 mL PEG300

      • 0.5 mL Tween 80

      • 6.0 mL Saline/PBS/ddH₂O

    • Vortex the mixture thoroughly until a clear and homogenous solution is formed.

  • Prepare the this compound Formulation:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound powder in the DMSO component of the vehicle. For instance, if your final desired concentration is 2 mg/mL, and you are preparing 1 mL of the final formulation, dissolve 2 mg of this compound in 50 µL of DMSO.[2]

    • Gradually add the PEG300, vortexing after addition.

    • Add the Tween 80 and continue to vortex.

    • Finally, add the saline/PBS/ddH₂O to reach the final volume and concentration.

    • Vortex the final solution extensively. If the solution is not completely clear, sonicate it in a water bath until it becomes a clear solution.

    • This formulation should be prepared fresh before each experiment.

Visualizations

Experimental Workflow for In Vitro Studies

G cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis powder This compound Powder stock 10 mM Stock Solution in DMSO powder->stock Dissolve dmso DMSO dmso->stock working Working Solution (1 nM - 100 µM) stock->working Serial Dilution medium Cell Culture Medium medium->working treatment Treatment working->treatment cells Cell Culture cells->treatment assay Biological Assay treatment->assay data Data Collection assay->data results Results Interpretation data->results

Caption: Workflow for preparing and using this compound in in vitro experiments.

Signaling Pathway of this compound and Related Compounds

This compound is known to inhibit platelet aggregation by interfering with ADP receptor signaling.[1] Related ingenol angelates modulate Protein Kinase C (PKC), which in turn affects the Ras/Raf/MAPK and PI3K/AKT signaling pathways, ultimately leading to apoptosis in cancer cells.[4]

G cluster_pathway This compound-Related Signaling Pathways angelol Ingenol Angelates (e.g., PEP005) pkc_delta PKCδ angelol->pkc_delta Activates pkc_alpha PKCα angelol->pkc_alpha Inhibits ras_raf Ras/Raf/MAPK Pathway pkc_delta->ras_raf Activates pi3k_akt PI3K/AKT Pathway pkc_alpha->pi3k_akt Activates apoptosis Apoptosis ras_raf->apoptosis pi3k_akt->apoptosis Inhibits

Caption: Signaling pathways modulated by ingenol angelates related to this compound.

References

Angelol K for platelet aggregation assays

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Evaluation of Novel Anti-Platelet Agents using Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The modulation of platelet activity is a key therapeutic strategy for the prevention and treatment of cardiovascular diseases. This document provides a detailed protocol for the in vitro evaluation of novel compounds, referred to herein as "Compound X," on platelet aggregation using light transmission aggregometry (LTA). LTA is considered the gold standard for assessing platelet function and is a valuable tool in the development of new anti-platelet therapies.[1]

Principle of the Assay

Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is turbid. Upon the addition of an agonist, platelets aggregate, forming larger clumps and causing the turbidity of the sample to decrease. This change allows more light to pass through the sample, and the increase in light transmission is recorded over time. The extent of platelet aggregation is quantified by comparing the light transmission of the PRP sample to that of platelet-poor plasma (PPP), which represents 100% aggregation.

Materials and Reagents

  • Human whole blood (collected in 3.2% sodium citrate tubes)

  • Compound X (test compound)

  • Agonists:

    • Adenosine diphosphate (ADP)

    • Collagen

    • Thrombin

    • Arachidonic Acid (AA)

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA) (optional, for coating wells in microplate assays)[2]

  • Light Transmission Aggregometer

  • Glass or siliconized cuvettes with stir bars

  • Calibrated pipettes

  • Centrifuge

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Collect human whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant. Ensure a clean venepuncture to prevent premature platelet activation.[1]

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[3]

  • Carefully aspirate the upper layer of PRP and transfer it to a separate polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed, typically 1500-2000 x g for 10-15 minutes, to pellet the platelets and other cellular components.[1]

  • Collect the supernatant, which is the PPP.

  • Determine the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

Platelet Aggregation Assay using Light Transmission Aggregometry
  • Set the aggregometer to 37°C.

  • Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette to set the 100% aggregation baseline (maximum light transmission).[4]

  • Pipette the same volume of PRP into a separate cuvette to set the 0% aggregation baseline (minimum light transmission).

  • For the test samples, pipette the standardized PRP into cuvettes containing a magnetic stir bar. Place the cuvettes into the heating block of the aggregometer and allow them to equilibrate to 37°C for at least 5 minutes with stirring (typically 900-1200 rpm).

  • Add a known concentration of Compound X or vehicle control to the PRP and incubate for a specified period (e.g., 5-10 minutes).

  • Initiate the recording of light transmission and add a specific concentration of an agonist (e.g., ADP, collagen, thrombin, or arachidonic acid) to the cuvette.

  • Record the change in light transmission for a defined period, typically 5-10 minutes, until a maximal aggregation response is observed.

  • The percentage of aggregation is calculated based on the change in light transmission relative to the 0% and 100% baselines.

Data Presentation

The inhibitory effect of Compound X on platelet aggregation induced by various agonists can be summarized in the following tables. The data presented here is hypothetical and serves as an example.

Table 1: Effect of Compound X on ADP-Induced Platelet Aggregation

Compound X Concentration (µM)Maximum Aggregation (%)IC₅₀ (µM)
0 (Vehicle)85.2 ± 3.1
172.5 ± 2.8
548.3 ± 4.24.8
1025.1 ± 3.5
5010.8 ± 2.1

Table 2: Effect of Compound X on Collagen-Induced Platelet Aggregation

Compound X Concentration (µM)Maximum Aggregation (%)IC₅₀ (µM)
0 (Vehicle)90.5 ± 4.0
181.2 ± 3.7
555.6 ± 4.56.2
1032.7 ± 3.9
5015.4 ± 2.6

Table 3: Effect of Compound X on Thrombin-Induced Platelet Aggregation

Compound X Concentration (µM)Maximum Aggregation (%)IC₅₀ (µM)
0 (Vehicle)92.1 ± 2.9
185.3 ± 3.3
560.1 ± 4.87.5
1040.2 ± 4.1
5020.9 ± 3.0

Table 4: Effect of Compound X on Arachidonic Acid-Induced Platelet Aggregation

Compound X Concentration (µM)Maximum Aggregation (%)IC₅₀ (µM)
0 (Vehicle)88.6 ± 3.6
175.9 ± 3.1
550.4 ± 4.35.5
1028.8 ± 3.8
5012.3 ± 2.4

Visualization of Signaling Pathways and Experimental Workflow

Platelet_Aggregation_Signaling_Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 ThromboxaneA2 Thromboxane A2 TP TP ThromboxaneA2->TP PI3K PI3K P2Y12->PI3K PLC Phospholipase C GPVI->PLC PAR1->PLC TP->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase PKC Protein Kinase C DAG->PKC GPIIbIIIa_activation GPIIb/IIIa Activation Ca2_increase->GPIIbIIIa_activation PKC->GPIIbIIIa_activation PI3K->GPIIbIIIa_activation Platelet_Aggregation Platelet Aggregation GPIIbIIIa_activation->Platelet_Aggregation

Caption: Simplified signaling pathway of platelet aggregation.

Platelet_Aggregation_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifugation (150-200 x g, 15-20 min) to obtain PRP Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (1500-2000 x g, 10-15 min) to obtain PPP PRP_Preparation->PPP_Preparation Platelet_Count 4. Platelet Count Adjustment PPP_Preparation->Platelet_Count Aggregometer_Setup 5. Set Aggregometer to 37°C Platelet_Count->Aggregometer_Setup Baseline_Setting 6. Set 0% and 100% Aggregation (PRP and PPP) Aggregometer_Setup->Baseline_Setting Incubation 7. Incubate PRP with Compound X or Vehicle Baseline_Setting->Incubation Agonist_Addition 8. Add Agonist to Initiate Aggregation Incubation->Agonist_Addition Data_Recording 9. Record Light Transmission Agonist_Addition->Data_Recording Calculate_Aggregation 10. Calculate % Aggregation Data_Recording->Calculate_Aggregation IC50_Determination 11. Determine IC₅₀ Values Calculate_Aggregation->IC50_Determination

Caption: Experimental workflow for in vitro platelet aggregation assay.

Discussion

The provided protocol offers a robust framework for the initial screening and characterization of novel anti-platelet compounds like "Compound X." By testing against a panel of agonists that act through different signaling pathways, researchers can gain insights into the potential mechanism of action of the test compound. For instance, inhibition of arachidonic acid-induced aggregation suggests an effect on the cyclooxygenase pathway, while inhibition of ADP-induced aggregation points towards an interaction with P2Y receptors. The hypothetical data suggests that Compound X is a broad-spectrum inhibitor of platelet aggregation. Further studies would be required to elucidate its precise molecular target and to evaluate its efficacy and safety in more complex in vivo models.

References

Application Notes and Protocols for Angelol K in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol K, a member of the angelol family of coumarin derivatives, presents a promising scaffold for the development of novel anti-inflammatory agents. Compounds with similar structures, such as Decursinol Angelate derived from Angelica species, have demonstrated significant anti-inflammatory properties. These compounds typically exert their effects by modulating key signaling pathways involved in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound and its analogues can potentially reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.

These application notes provide a comprehensive overview of the methodologies to investigate the anti-inflammatory potential of this compound, both in vitro and in vivo. The protocols detailed below are based on established models and assays for inflammation research.

Data Presentation: In Vitro Anti-Inflammatory Activity of Angelol Analogues

The following tables summarize the quantitative data on the anti-inflammatory effects of compounds structurally related to this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration (µM)% Inhibition of NO Production
Decursinol Angelate20Data Not Available
30Data Not Available
40Potent Inhibition Reported

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineConcentration (µM)% InhibitionIC₅₀ (µg/mL)
Decursinol AngelateIL-1β20SignificantNot Reported
30SignificantNot Reported
40SignificantNot Reported
Decursinol AngelateIL-620SignificantNot Reported
30SignificantNot Reported
40SignificantNot Reported
Angelica sinensis Water ExtractTNF-αNot ApplicableNot Applicable387.3[1][2]
IL-6Not ApplicableNot Applicable954.3[1][2]
IL-10Not ApplicableNot Applicable125.0[1][2]

Experimental Protocols

In Vitro Anti-Inflammatory Assays

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Objective: To determine the non-toxic concentration range of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify the nitrite concentration.

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells and treat with this compound and LPS as described above.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

Protocol:

  • Use male Wistar rats (180-220 g).

  • Administer this compound (e.g., 10, 20, 40 mg/kg) or a vehicle control intraperitoneally (i.p.) 30 minutes before inducing inflammation. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin, 5 mg/kg, i.p.) should be included.

  • Induce paw edema by injecting 100 µL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Angelol_K_NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates AngelolK This compound AngelolK->IKK Inhibits NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) p_IkB p-IκBα NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammatory_Genes Induces Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Angelol_K_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 AngelolK This compound AngelolK->TAK1 Inhibits MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Mediates

Caption: this compound modulates the MAPK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) start_invitro->cytotoxicity treatment This compound Pre-treatment + LPS Stimulation cytotoxicity->treatment Determine Non-toxic Dose no_assay NO Assay (Griess) treatment->no_assay cytokine_assay Cytokine Assay (ELISA) treatment->cytokine_assay western_blot Western Blot (NF-κB/MAPK) treatment->western_blot start_invivo Animal Acclimatization dosing This compound Administration start_invivo->dosing induction Carrageenan-induced Paw Edema dosing->induction measurement Paw Volume Measurement induction->measurement

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Angelol K Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Angelol K from its natural source, Angelica pubescens f. biserrata. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

A1: this compound is a natural coumarin primarily isolated from the roots of Angelica pubescens f. biserrata.[1][2] This plant is a member of the Apiaceae family and is used in traditional medicine.

Q2: What class of compound is this compound?

A2: this compound belongs to the coumarin class of organic compounds, which are known for their various biological activities.

Q3: What are the main challenges in isolating this compound?

A3: The main challenges include the presence of numerous other structurally similar coumarins in the plant extract, which can complicate purification.[1][2] Additionally, optimizing extraction conditions to maximize the yield of this compound while minimizing the co-extraction of impurities is a critical step.

Q4: Are there different methods to extract this compound?

A4: Yes, various methods can be employed, including conventional solvent extraction techniques like maceration and Soxhlet extraction, as well as modern methods such as ultrasonic-assisted extraction (UAE).[3][4][5][6][7] The choice of method can significantly impact the extraction efficiency and the final yield of this compound.

Q5: How can the purity of the extracted this compound be improved?

A5: Purification is typically achieved through various chromatographic techniques. These can include vacuum liquid chromatography (VLC), preparative thin-layer chromatography (PTLC), solid-phase extraction (SPE), and preparative high-performance liquid chromatography (prep-HPLC).[6][8][9] A multi-step purification strategy is often necessary to achieve high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Selection The polarity of the extraction solvent is crucial. For coumarins like this compound, solvents such as ethanol, methanol, and ethyl acetate are commonly used.[6] If the yield is low, consider experimenting with solvents of different polarities or using solvent mixtures. A 75% ethanol solution has shown to be effective for extracting coumarins from Angelica species.[5]
Insufficient Extraction Time or Temperature Ensure the extraction time is adequate for the chosen method. For ultrasonic-assisted extraction, an optimal time is typically around 50 minutes.[5][7] For maceration or Soxhlet extraction, longer periods may be necessary. Increasing the temperature can also enhance extraction efficiency, but be cautious of potential degradation of the target compound. An optimal temperature for UAE has been reported to be around 60°C.[5][7]
Improper Plant Material Preparation The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent penetration. This facilitates a more efficient extraction process.
Suboptimal Solid-to-Liquid Ratio A low solvent volume relative to the plant material can lead to incomplete extraction. Experiment with different solid-to-liquid ratios to find the optimal condition. A ratio of 1:10 (g/mL) has been reported as effective for coumarin extraction.[5][7]
Poor Purity of Crude Extract
Potential Cause Troubleshooting Steps
Co-extraction of Impurities The crude extract will inevitably contain other compounds. To improve purity, a preliminary clean-up step using a non-polar solvent like hexane can be performed to remove fats and waxes before the main extraction.[6]
Ineffective Initial Purification If the initial extract is highly complex, consider a preliminary fractionation step using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) before proceeding to more refined purification methods like HPLC.[6]
Difficulties in HPLC Purification
Potential Cause Troubleshooting Steps
Poor Peak Resolution This can be due to an inappropriate mobile phase or column. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and flow rate. Ensure the chosen HPLC column has the appropriate stationary phase (e.g., C18) for separating coumarins.
Peak Tailing or Fronting Peak asymmetry can be caused by column overload, secondary interactions with the stationary phase, or issues with the mobile phase pH. Try injecting a smaller sample volume, using a mobile phase additive (e.g., a small amount of acid like formic acid), or ensuring the sample solvent is compatible with the mobile phase.
Ghost Peaks These are extraneous peaks that can appear in a chromatogram. They can be caused by impurities in the mobile phase, carryover from previous injections, or degradation of the sample. Ensure you are using high-purity solvents, thoroughly wash the injector between runs, and store your samples appropriately.

Data Presentation

Table 1: Comparison of Extraction Methods for Coumarins from Angelica Species
Extraction MethodSolventKey ParametersTotal Coumarin Yield (%)Reference
Ultrasonic-Assisted ExtractionDeep Eutectic Solvent (Choline chloride:citric acid:water at 1:1:2 molar ratio)50 min, 59.85°C, 1:10 solid-liquid ratio1.18[5][7]
Maceration50% EthanolNot specifiedHigher than hexane and SC-CO2[4]
Soxhlet ExtractionHexaneNot specifiedLower than ethanol maceration[4]
Supercritical CO2 ExtractionCO2Not specifiedLower than ethanol maceration[4]
Modified Ultrasound-Assisted ExtractionNot specifiedNot specifiedXanthotoxin: 1.8094 mg/g; Bergapten + Imperatorin: 3.3109 mg/g (from Pastinaca sativa)[3]

Note: The yields presented are for total coumarins or specific coumarins from different Angelica or related species and may not directly reflect the yield of this compound. These values serve as a comparative guide for method selection.

Experimental Protocols

Protocol 1: General Procedure for Extraction and Isolation of this compound

This protocol provides a general methodology for the extraction and isolation of this compound from the roots of Angelica pubescens f. biserrata, based on common practices for coumarin isolation.

1. Plant Material Preparation:

  • Obtain dried roots of Angelica pubescens f. biserrata.

  • Grind the roots into a fine powder using a mechanical grinder.

2. Extraction:

  • Method A: Ultrasonic-Assisted Extraction (UAE)

    • Weigh 100 g of the powdered root material and place it in a suitable flask.

    • Add 1000 mL of 75% ethanol (1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath and sonicate for 50 minutes at a controlled temperature of 60°C.

    • After extraction, filter the mixture through filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Method B: Maceration

    • Weigh 100 g of the powdered root material and place it in a large container.

    • Add 1000 mL of 75% ethanol.

    • Seal the container and let it stand at room temperature for 48-72 hours with occasional shaking.

    • Filter the mixture and concentrate the filtrate as described above.

3. Preliminary Purification (Liquid-Liquid Partitioning):

  • Resuspend the crude extract in 200 mL of water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Extract the aqueous suspension three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate-soluble fraction, which will be enriched with coumarins.[1]

4. Chromatographic Purification:

  • Step 1: Macroporous Resin Column Chromatography

    • Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., HP-20).

    • Wash the column with water to remove highly polar impurities.

    • Elute the coumarins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing coumarins.

    • Combine the coumarin-rich fractions and concentrate them.

  • Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Further purify the coumarin-rich fraction using a prep-HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with or without a small amount of formic acid to improve peak shape).

    • Monitor the elution at a suitable UV wavelength (e.g., 325 nm) for coumarins.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

5. Structure Confirmation:

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification A Dried & Powdered Angelica pubescens f. biserrata Roots B Solvent Extraction (e.g., 75% Ethanol) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E Yields F Liquid-Liquid Partitioning (Water/Ethyl Acetate) E->F G Ethyl Acetate Fraction F->G H Macroporous Resin Chromatography G->H I Coumarin-Rich Fraction H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield Q1 Is the extraction solvent appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are extraction time and temperature optimized? A1_Yes->Q2 Sol1 Test different solvents/mixtures (e.g., 75% Ethanol) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the plant material finely powdered? A2_Yes->Q3 Sol2 Increase time/temperature (e.g., 50 min at 60°C for UAE) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the solid-to-liquid ratio optimal? A3_Yes->Q4 Sol3 Grind to a fine powder A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Yield Improved A4_Yes->End Sol4 Adjust ratio (e.g., 1:10 g/mL) A4_No->Sol4 Sol4->End

Caption: Troubleshooting flowchart for low this compound yield.

References

Angelol K stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Angelol K. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] It is typically supplied as a solid, and for experimental use, it is often dissolved in dimethyl sulfoxide (DMSO).[1] Avoid repeated freeze-thaw cycles of solutions.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO.[1] For in vitro assays, stock solutions are commonly prepared in DMSO.[1] When preparing working solutions, it is crucial to ensure that the final concentration of DMSO is low (typically less than 0.1% v/v) to avoid solvent-induced artifacts in biological assays.[1]

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound?

A4: The stability of coumarin derivatives can be significantly influenced by pH.[3][4][5] Generally, the lactone ring of the coumarin scaffold can be susceptible to hydrolysis under alkaline conditions, leading to the formation of a carboxylate and a phenol. The rate of oxidative degradation of hydroxylated coumarins has been shown to increase with increasing pH.[4][6] For experiments requiring physiological pH, it is advisable to prepare fresh solutions and minimize long-term storage in aqueous buffers.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the general chemistry of coumarin derivatives, the potential degradation pathways for this compound include:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, particularly under basic conditions, which would open the ring to form a coumarinic acid derivative.

  • Oxidation: The phenolic hydroxyl groups and the double bonds in the structure are potential sites for oxidation.[1][7] Oxidative degradation can be accelerated by factors such as light, heat, and the presence of metal ions.

  • Photodegradation: As a coumarin derivative, this compound may be susceptible to photodegradation upon exposure to UV light.[2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
Possible Cause Troubleshooting Steps
Degradation due to improper storage Ensure this compound solid is stored at -20°C, protected from light and moisture. Prepare fresh stock solutions in DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles.
Degradation in aqueous buffer Prepare working solutions in your experimental buffer immediately before use. If long-term incubation is required, consider performing a stability study of this compound in your specific buffer system by analyzing samples at different time points using HPLC.
High final DMSO concentration Calculate the final DMSO concentration in your assay to ensure it is below the tolerance level of your biological system (typically <0.1%). High concentrations of DMSO can inhibit or induce cellular responses, leading to misleading results.[1]
Precipitation of this compound This compound is soluble in DMSO but may have limited solubility in aqueous buffers. Visually inspect your working solutions for any signs of precipitation. If precipitation is observed, you may need to adjust the final concentration or consider the use of a co-solvent (ensure compatibility with your assay).
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
Possible Cause Troubleshooting Steps
Hydrolytic degradation If your mobile phase or sample diluent is alkaline, consider neutralizing it. The appearance of a more polar peak could indicate the formation of the ring-opened coumarinic acid derivative.
Oxidative degradation Protect your samples from excessive exposure to air. The use of antioxidants in the sample matrix could be considered if compatible with your analytical method.
Photodegradation Ensure that sample preparation and analysis are performed under conditions that minimize light exposure. Use amber vials or light-blocking sleeves for your autosampler.
Interaction with container material In rare cases, the compound may interact with the container. Ensure you are using high-quality, inert vials (e.g., polypropylene or silanized glass).

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm and/or a visible light source) for a defined period.

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: General Stability Profile of Coumarin Derivatives under Different Stress Conditions

Stress ConditionGeneral Stability of Coumarin ScaffoldPotential Degradation ProductsAnalytical Considerations
Acidic (e.g., 0.1 N HCl) Generally stable, but depends on specific substituents.Isomerization products, minor hydrolysis.HPLC-UV, LC-MS for identification.
Alkaline (e.g., 0.1 N NaOH) Susceptible to lactone ring hydrolysis.Ring-opened coumarinic acid derivatives.Monitor for the appearance of more polar peaks in RP-HPLC.
Oxidative (e.g., H₂O₂) Susceptible to oxidation, especially at phenolic hydroxyl groups.[1][7]Hydroxylated and quinone-type derivatives.LC-MS is crucial for the identification of oxidized products.
Thermal Stability is compound-dependent.Various degradation products.HPLC-UV for purity assessment.
Photolytic (UV/Vis light) Many coumarins are photosensitive.[2]Dimerization, oxidation, and rearrangement products.Protect samples from light during analysis.

Visualizations

Angelol_K_Degradation_Pathways Angelol_K This compound Hydrolysis Hydrolysis (e.g., high pH) Angelol_K->Hydrolysis Lactone Ring Cleavage Oxidation Oxidation (e.g., H₂O₂, light) Angelol_K->Oxidation Hydroxyl Groups, Double Bonds Photodegradation Photodegradation (UV/Vis Light) Angelol_K->Photodegradation Energy Absorption Ring_Opened Ring-Opened Product (Coumarinic Acid Derivative) Hydrolysis->Ring_Opened Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Photo_Products Photodegradation Products (e.g., Dimers, Isomers) Photodegradation->Photo_Products Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, protected from light) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (Fresh solutions? Correct solvent?) Check_Storage->Check_Solution_Prep OK Optimize_Protocol Optimize Experimental Protocol Check_Storage->Optimize_Protocol Incorrect Check_Assay_Conditions Examine Assay Conditions (pH, incubation time, light exposure) Check_Solution_Prep->Check_Assay_Conditions OK Check_Solution_Prep->Optimize_Protocol Incorrect Perform_Stability_Test Conduct Forced Degradation Study Check_Assay_Conditions->Perform_Stability_Test Suspect Degradation Check_Assay_Conditions->Optimize_Protocol Sub-optimal Analyze_Degradants Analyze for Degradation Products (HPLC, LC-MS) Perform_Stability_Test->Analyze_Degradants Analyze_Degradants->Optimize_Protocol

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Angelol K

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the poor aqueous solubility of Angelol K, a natural coumarin compound isolated from the roots of Angelica species.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor aqueous solubility a challenge?

This compound is a bioactive coumarin with a molecular weight of 376.4 g/mol .[1] It has demonstrated significant biological activities, including the dose-dependent inhibition of human platelet aggregation.[1][2] Like many new chemical entities, this compound is poorly soluble in water, which presents a major challenge for its therapeutic development.[1][3] For a drug to be absorbed and exert its pharmacological effect, it must first be dissolved in the physiological medium at the site of absorption.[3][4] Poor aqueous solubility can lead to low bioavailability and hinder the translation of promising in vitro results to in vivo models.[1][5]

Q2: What are the general strategies to improve the solubility of compounds like this compound?

A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs. The selection of a method depends on the drug's properties, the intended dosage form, and the administration route.[3] Common strategies include:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[4][6][7]

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.[4]

  • Chemical Modifications:

    • Use of Co-solvents: Adding a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of nonpolar molecules.[4][7]

    • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their solubility in water (micellar solubilization).[5]

    • Complexation: Inclusion complexes can be formed with host molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, effectively encapsulating and solubilizing the drug.[3][8]

    • Prodrug Derivatization: Modifying the chemical structure of the drug, for instance by adding phosphate groups, can enhance water solubility for intravenous administration.[1]

Q3: How should I prepare this compound for in vitro experiments?

For in vitro studies, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[1]

  • Stock Concentration: A stock concentration of 10 mM is standard.[1]

  • Important Consideration: When preparing working solutions by diluting the DMSO stock in your aqueous physiological buffer, ensure the final concentration of DMSO is kept low (typically below 0.1% v/v) to avoid solvent-induced artifacts that could inhibit platelet activation or affect cell viability.[1]

Q4: What formulation approaches can be used for in vivo studies with this compound?

Translating this compound to animal models requires formulations that address its poor aqueous solubility.[1] Co-solvent systems are a common and effective approach for early-stage preclinical studies.[7]

  • Example Co-solvent Formulation: A widely used vehicle for poorly soluble compounds for parenteral administration consists of a mixture of DMSO, polyethylene glycol 300 (PEG300), a surfactant like Tween 80, and saline or phosphate-buffered saline (PBS).[2] A typical ratio is:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline/PBS/ddH₂O

Q5: Are there more advanced formulation strategies being investigated for this compound?

Yes, advanced drug delivery systems are being explored to improve the bioavailability of this compound. These include:[1]

  • Nanoemulsion Carriers: These are lipid-based systems that encapsulate the hydrophobic compound, potentially improving its absorption and bioavailability.

  • Prodrugs: As mentioned, chemical modification to create a more soluble prodrug derivative is a viable strategy.[1]

Troubleshooting Guide

Issue EncounteredProbable CauseSuggested Solution
Precipitation in Aqueous Buffer The aqueous solubility limit of this compound has been exceeded.Ensure the final concentration of this compound in your aqueous medium is below its solubility limit. If precipitation occurs upon diluting a DMSO stock, try lowering the final concentration or increasing the percentage of co-solvent if the experimental model allows.
Cloudiness in Final Formulation Incomplete dissolution or precipitation of this compound or excipients.Gently warm the solution and vortex or sonicate to aid dissolution. Prepare the formulation by first dissolving this compound in the organic solvent (e.g., DMSO) before adding other components.
Inconsistent Results in In Vivo Studies Poor bioavailability due to precipitation of the drug at the injection site.Re-evaluate the formulation. Consider increasing the ratio of solubilizing agents (co-solvents, surfactants) or exploring alternative delivery systems like nanoemulsions.[1] It may be necessary to conduct pharmacokinetic (PK) studies to assess drug exposure with different formulations.[9]
Cell Toxicity Observed In Vitro The concentration of the organic solvent (e.g., DMSO) is too high.Maintain the final DMSO concentration in your cell culture medium below 0.1% (v/v).[1] Prepare serial dilutions of your stock solution to achieve the desired final concentration of this compound while minimizing solvent exposure. Always run a vehicle control (medium with the same final concentration of DMSO but without this compound).

Data & Protocols

Data Presentation

Table 1: Key Chemical Properties of this compound

Property Value Reference
CAS Number 169736-93-0 [1]
Molecular Formula C₂₀H₂₄O₇ [1]
Molecular Weight 376.4 g/mol [1]
Appearance Powder [2]
Solubility Soluble in DMSO [1]
Storage (Powder) -20°C for up to 3 years [2]

| Storage (In Solvent) | -80°C for up to 1 year |[2] |

Table 2: Stock Solution Preparation Guide (10 mM in DMSO)

Desired Stock Volume Mass of this compound to Weigh (mg)
1 mL 3.764 mg
2 mL 7.528 mg

| 5 mL | 18.82 mg |

Table 3: Example In Vivo Formulation (1 mg/mL Working Solution)

Component Percentage Volume for 1 mL Total
This compound - 1 mg
DMSO 5% 50 µL
PEG300 30% 300 µL
Tween 80 5% 50 µL

| Saline or PBS | 60% | 600 µL |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh: Accurately weigh 3.764 mg of this compound powder.

  • Dissolve: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Mix: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2]

Protocol 2: Preparation of an In Vivo Formulation using a Co-solvent System

This protocol is for preparing a 1 mg/mL working solution based on the formulation in Table 3.

  • Weigh Drug: Weigh 1 mg of this compound into a sterile, conical tube.

  • Initial Solubilization: Add 50 µL of DMSO to the tube. Vortex until the this compound is fully dissolved.

  • Add Co-solvents: Add 300 µL of PEG300 and 50 µL of Tween 80 to the solution. Vortex thoroughly after each addition.

  • Add Aqueous Component: Slowly add 600 µL of sterile saline or PBS to the mixture while vortexing to prevent precipitation.

  • Final Mix: Vortex the final solution for 1-2 minutes to ensure homogeneity. The final solution should be clear.

  • Use: Use the formulation immediately or as dictated by stability studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application cluster_invitro In Vitro cluster_invivo In Vivo start This compound (Powder) stock 10 mM Stock in DMSO start->stock Dissolve invitro_dilution Dilute in Aqueous Buffer stock->invitro_dilution invivo_formulation Prepare Co-solvent Formulation stock->invivo_formulation invitro_assay Final Assay (<0.1% DMSO) invitro_dilution->invitro_assay invivo_admin Animal Administration invivo_formulation->invivo_admin

Caption: Workflow for preparing this compound for experimental use.

signaling_pathway cluster_platelet Platelet Cell Membrane ADP ADP ADP_Receptor ADP Receptor (e.g., P2Y12) ADP->ADP_Receptor Binds GPIIb_IIIa GPIIb/IIIa (Inactive) ADP_Receptor->GPIIb_IIIa Signal Transduction Angelol_K This compound Angelol_K->ADP_Receptor Inhibition GPIIb_IIIa_Active GPIIb/IIIa (Active) GPIIb_IIIa->GPIIb_IIIa_Active Activation Aggregation Platelet Aggregation GPIIb_IIIa_Active->Aggregation Leads to Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_Active Binds

Caption: Simplified signaling pathway of this compound's anti-platelet activity.

References

Technical Support Center: Optimizing Angelol K Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Angelol K (also known as PEP005 or Ingenol Mebutate). This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo studies with this potent protein kinase C (PKC) activator. Here you will find frequently asked questions, detailed experimental protocols, and comprehensive data tables to guide your dosage optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as PEP005 or Ingenol Mebutate, is a diterpene ester extracted from the plant Euphorbia peplus. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms. This activation leads to a dual effect: direct induction of cell death (necrosis) in rapidly proliferating cells and the promotion of an inflammatory response characterized by the infiltration of neutrophils and other immune cells. This inflammatory response contributes to the elimination of remaining tumor cells.

Q2: What are the key signaling pathways modulated by this compound?

This compound's activation of PKC isoforms triggers downstream signaling cascades. Notably, it can activate the Ras/Raf/MEK/ERK (MAPK) pathway and the p38 MAPK pathway, while inhibiting the PI3K/AKT signaling pathway. This modulation of key cellular signaling pathways contributes to its pro-apoptotic and anti-proliferative effects.

Q3: What are the common routes of administration for in vivo studies with this compound?

The most common route of administration in preclinical and clinical studies is topical, particularly for skin-related conditions like actinic keratosis. However, intravenous (IV) and oral administration have also been explored in preclinical settings for systemic cancer models. The choice of administration route will significantly impact the dosage, formulation, and resulting pharmacokinetic and pharmacodynamic profiles.

Q4: How should I prepare this compound for in vivo administration?

For topical administration, this compound is often formulated as a gel. For intravenous administration, it is crucial to use a vehicle that ensures solubility and minimizes toxicity. A common approach involves dissolving the compound in a solvent like DMSO, followed by dilution in a pharmaceutically acceptable carrier such as saline or a solution containing PEG300 and ethanol. Oral formulations may also require specific vehicles to enhance solubility and absorption. It is essential to perform vehicle-only control experiments to account for any effects of the formulation itself.

Q5: What are some potential challenges and troubleshooting tips for in vivo studies with this compound?

  • Solubility: this compound is a hydrophobic molecule, which can make formulation for aqueous-based administration challenging. Ensure complete dissolution in the initial solvent before further dilution. Sonication may aid in this process.

  • Local Irritation: Topical application can cause significant local skin reactions, including erythema, flaking, and crusting. These are expected pharmacodynamic effects but should be monitored closely.

  • Systemic Toxicity: While topical administration has low systemic absorption, intravenous or high-dose oral administration requires careful monitoring for signs of systemic toxicity. Careful dose escalation studies are recommended to determine the maximum tolerated dose (MTD).

  • Vehicle Effects: The solvents used to dissolve this compound, such as DMSO, can have their own biological effects. Always include a vehicle control group in your experiments.

Experimental Protocols

General Protocol for In Vivo Dose-Finding Study
  • Animal Model Selection: Choose an appropriate animal model (e.g., nude mice with tumor xenografts, syngeneic tumor models) relevant to the research question.

  • Route of Administration Selection: Based on the therapeutic goal, select the route of administration (topical, intravenous, or oral).

  • Formulation Preparation: Prepare this compound in a suitable vehicle. For example, for intravenous injection, dissolve this compound in DMSO to create a stock solution, then dilute with sterile saline to the final desired concentration immediately before injection. Ensure the final DMSO concentration is well-tolerated by the animals (typically <5-10% of the total injection volume).

  • Dose Range Selection: Based on published in vitro IC50 values and any available in vivo data, select a starting dose range. A common approach is to start with a dose that is a fraction of the in vitro effective concentration and escalate from there.

  • Dose Escalation: Administer escalating doses of this compound to different cohorts of animals. Monitor for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress) and tumor growth.

  • Maximum Tolerated Dose (MTD) Determination: The MTD is the highest dose that does not cause unacceptable toxicity. This is often defined by a certain percentage of body weight loss or other predefined clinical signs.

  • Efficacy Evaluation: Once the MTD is established, a therapeutic dose range can be selected for larger efficacy studies. Key endpoints include tumor volume reduction, survival analysis, and analysis of relevant biomarkers.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (PEP005/Ingenol Mebutate) from preclinical and clinical studies.

In Vitro Efficacy
Cell Line Effective Concentration (IC50)
Colon Cancer (Colo205)0.01–140 µM[1]
Myeloid LeukemiaNanomolar range[2]
Cutaneous T-Cell Lymphoma (sensitive lines)10-50 nM[3]
In Vivo Dosage (Topical - Mouse Models)
Cancer Model Dosage
Squamous Cell Carcinoma (LK2)14 nmol, 42 nmol, 126 nmol (daily for 3 days)[4]
Melanoma (B16)42 nmol (daily for 3 days)[4]
UV-induced Photodamage0.05% gel (repeated treatments)[5]
In Vivo Dosage (Systemic)
Animal Model Route
Rat, Mini-pigIntravenous

Note: This data is compiled from various sources and should be used as a guide. Optimal dosage will vary depending on the specific animal model, tumor type, and experimental conditions.

Visualizations

Signaling Pathway of this compound (PEP005)

Angelol_K_Signaling Angelol_K This compound (PEP005) PKC Protein Kinase C (PKC) (α, δ, ε, etc.) Angelol_K->PKC Activates Ras_Raf Ras/Raf/MEK/ERK (MAPK Pathway) PKC->Ras_Raf Activates p38 p38 MAPK PKC->p38 Activates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibits Inflammation Inflammation (Neutrophil Infiltration) PKC->Inflammation Cell_Death Cell Death (Necrosis) PKC->Cell_Death Apoptosis Apoptosis Ras_Raf->Apoptosis p38->Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: this compound activates PKC, modulating downstream pathways to induce apoptosis and inflammation.

Experimental Workflow for In Vivo Dosage Optimization

Dosage_Optimization_Workflow Start Start: Select Animal Model & Administration Route Formulation Prepare this compound Formulation & Vehicle Control Start->Formulation Dose_Escalation Dose Escalation Study (e.g., 3+3 design) Formulation->Dose_Escalation MTD Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD Efficacy_Study Conduct Efficacy Study at Doses ≤ MTD MTD->Efficacy_Study PD_Analysis Pharmacodynamic (PD) Analysis (Biomarkers) Efficacy_Study->PD_Analysis PK_Analysis Pharmacokinetic (PK) Analysis Efficacy_Study->PK_Analysis Optimal_Dose Identify Optimal Biological Dose PD_Analysis->Optimal_Dose PK_Analysis->Optimal_Dose

Caption: A stepwise workflow for determining the optimal in vivo dose of this compound.

Troubleshooting Guide for In Vivo Studies

Troubleshooting_Guide Issue {Issue | Potential Solution} No_Efficacy No Therapeutic Effect Increase Dose (if below MTD) Change Administration Route Verify Compound Activity High_Toxicity High Toxicity / Weight Loss Reduce Dose Optimize Vehicle Formulation Check for Contamination Poor_Solubility Poor Solubility in Vehicle Use Co-solvents (e.g., PEG300) Sonication Gentle Warming Vehicle_Toxicity Adverse Effects in Control Group Reduce Vehicle Concentration (e.g., DMSO) Test Alternative Vehicles

Caption: A troubleshooting guide for common issues in this compound in vivo experiments.

References

Angelol K experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angelol K. The information is designed to address specific issues that may arise during in vitro experiments, particularly those involving platelet aggregation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro activity?

A1: this compound is a compound known to exhibit inhibitory effects on human platelet aggregation. Its mechanism of action involves interfering with adenosine diphosphate (ADP) receptor signaling, a critical pathway in the formation of thrombus.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the compound at -20°C. To maintain stability, avoid repeated freeze-thaw cycles. While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to prepare fresh dilutions for critical experiments.

Q3: What is a typical stock and working concentration for this compound in in vitro platelet aggregation assays?

A3: A common stock concentration for this compound is 10 mM in DMSO. From this stock, serial dilutions can be made to achieve working concentrations typically ranging from 1 nM to 100 µM for generating dose-response curves.

Q4: What is a critical factor to consider regarding the solvent when performing platelet aggregation assays with this compound?

A4: The final concentration of DMSO in the assay is crucial. It is recommended that the final DMSO concentration does not exceed 0.1% (v/v). Higher concentrations of DMSO can artificially inhibit platelet activation and lead to inaccurate results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No inhibition of platelet aggregation observed. 1. Incorrect concentration of this compound: The concentration may be too low to elicit an inhibitory effect. 2. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. 3. High platelet count: The number of platelets in the platelet-rich plasma (PRP) may be too high, requiring a higher concentration of the inhibitor.1. Perform a dose-response experiment: Test a wider range of this compound concentrations. 2. Use a fresh aliquot of this compound: Prepare fresh dilutions from a properly stored stock solution. 3. Standardize platelet count: Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) before starting the assay.
High variability between replicate experiments. 1. Inconsistent platelet preparation: Variations in centrifugation speed and time can affect platelet viability and activation state. 2. Variable incubation times: Inconsistent pre-incubation of platelets with this compound can lead to varied effects. 3. Donor-to-donor variability: Platelet reactivity can vary significantly between blood donors.1. Standardize PRP preparation: Adhere strictly to a validated protocol for blood collection and processing.[1] 2. Use a timer for all incubation steps: Ensure consistent pre-incubation of platelets with this compound before adding the agonist. 3. Use pooled PRP or multiple donors: For initial screening, pooled PRP from several healthy donors can reduce variability. For more detailed studies, using multiple individual donors and analyzing the data separately is recommended.
Precipitation of this compound in the assay medium. 1. Low solubility in aqueous buffer: this compound may have limited solubility in the assay buffer, especially at higher concentrations. 2. Interaction with plasma proteins: The compound may bind to plasma proteins and precipitate.1. Visually inspect the solution: Before adding to the platelets, ensure the diluted this compound solution is clear. If precipitation is observed, consider lowering the concentration or using "washed platelets" in a protein-free buffer.[2] 2. Assess protein binding: If protein binding is suspected, using washed platelets can provide a clearer indication of the compound's direct effect on platelets.
Vehicle control (DMSO) shows inhibition of platelet aggregation. 1. DMSO concentration is too high: As mentioned, DMSO concentrations above 0.1% (v/v) can inhibit platelet function.1. Recalculate dilutions: Ensure the final concentration of DMSO in all wells, including the vehicle control, is below the 0.1% threshold.

Experimental Protocols

Key Experiment: ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol provides a general framework for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[1]

  • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature without brake.[3]

  • Carefully transfer the upper PRP layer to a new tube.

  • To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.[3]

  • Allow the PRP to rest for at least 30 minutes at room temperature before use. All experiments should ideally be completed within 4 hours of blood collection.[1][3]

2. Light Transmission Aggregometry (LTA) Procedure:

  • Set the aggregometer to 37°C.[3]

  • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Pipette PRP into the aggregometer cuvettes with a stir bar.

  • Add the desired concentration of this compound (or vehicle control, DMSO) to the PRP and incubate for a defined period (e.g., 3-5 minutes) with stirring.

  • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes) to monitor platelet aggregation.

3. Data Analysis:

  • The maximum percentage of platelet aggregation is determined for each concentration of this compound.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the maximal aggregation) can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Controls for the Assay:

  • Negative Control: PRP with the vehicle (DMSO) added instead of this compound, followed by the addition of the agonist (ADP). This represents the maximal aggregation.

  • Positive Control: A known inhibitor of ADP-induced platelet aggregation, such as clopidogrel or a P2Y12 antagonist, can be used to validate the assay system.[4][5]

  • Baseline Control: PRP without any agonist to ensure no spontaneous aggregation is occurring.

Visualizations

Logical Workflow for Troubleshooting Platelet Aggregation Assays

TroubleshootingWorkflow start Experiment Shows Unexpected Results check_controls Are Controls Behaving as Expected? (Positive & Negative) start->check_controls check_compound Investigate this compound - Concentration correct? - Freshly prepared? - Soluble in assay medium? check_controls->check_compound Yes troubleshoot_assay Troubleshoot Assay Components check_controls->troubleshoot_assay No controls_ok Yes re_run_dose_response Re-run with Dose-Response check_compound->re_run_dose_response end Problem Resolved re_run_dose_response->end controls_not_ok No check_platelets Check Platelet Preparation - Viability? - Spontaneous activation? troubleshoot_assay->check_platelets check_reagents Check Reagents - Agonist (ADP) activity? - Buffer pH? troubleshoot_assay->check_reagents check_platelets->end check_reagents->end

A flowchart for troubleshooting unexpected results in this compound platelet aggregation experiments.

Signaling Pathway of ADP-Induced Platelet Aggregation

ADP_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC AC Adenylyl Cyclase (AC) P2Y12->AC PI3K PI3K P2Y12->PI3K Angelol_K This compound Angelol_K->P2Y1 Inhibition Angelol_K->P2Y12 Inhibition IP3 IP3 PLC->IP3 Ca_mobilization ↑ Intracellular Ca²⁺ IP3->Ca_mobilization Platelet_Activation Platelet Shape Change & Aggregation Ca_mobilization->Platelet_Activation cAMP ↓ cAMP cAMP->Platelet_Activation Inhibition PI3K->Platelet_Activation

This compound inhibits ADP-mediated signaling pathways in platelets.

References

Technical Support Center: Angelol K (Ingenol 3-angelate/PEP005)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Angelol K" is not widely found in the scientific literature. This guide focuses on Ingenol 3-angelate (also known as PEP005), a well-characterized ingenol angelate, which is likely the compound of interest or a close analog. The principles and protocols outlined here are based on published data for PEP005 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Ingenol 3-angelate)?

This compound is a potent modulator of Protein Kinase C (PKC) isoenzymes.[1][2] Its primary mechanism involves the activation of novel PKC isoforms, particularly PKCδ.[1][2][3][4] This activation can trigger downstream signaling cascades that influence cell proliferation, apoptosis, and differentiation.[2][3]

Key signaling pathways affected include:

  • Activation of the Ras/Raf/MAPK pathway [1]

  • Inhibition of the PI3K/AKT pathway [1][3][4]

  • Inhibition of the JAK/STAT3 pathway [3][4]

The specific cellular response can vary significantly between cell lines, depending on their PKC isoform expression levels.[1][5]

Q2: Why am I observing widespread cytotoxicity and cell death in my cultures?

High levels of cytotoxicity are a known characteristic of ingenol angelates and are often concentration- and time-dependent.[1] There are several reasons you might be observing excessive cell death:

  • Concentration is too high: this compound can induce necrosis (a form of cell death that is not programmed) at high concentrations, while lower concentrations tend to induce apoptosis (programmed cell death).[2][3][5]

  • Exposure time is too long: The cytotoxic effects of this compound are time-dependent.[1][3] Prolonged exposure, even at moderate concentrations, can lead to significant cell death.

  • High sensitivity of the cell line: Different cell lines exhibit a wide range of sensitivities to this compound, with IC50 values (the concentration that inhibits 50% of cell viability) spanning from nanomolar to high micromolar ranges.[1]

  • Solvent effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own cytotoxic effects, especially at higher concentrations.[6] It is crucial to have a vehicle control with the same solvent concentration as your experimental samples.

Q3: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?

To find a concentration that elicits the desired biological effect without causing widespread cell death, a dose-response experiment is essential. The goal is to identify a concentration below the IC50 value that still engages the target signaling pathway.

Steps to determine the optimal concentration:

  • Literature Review: Check for published IC50 values for your specific cell line or related cell types to establish a starting concentration range.

  • Dose-Response Curve: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a wide range of this compound concentrations (e.g., from 0.1 nM to 100 µM).

  • Time-Course Experiment: Once a preliminary concentration range is identified, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cellular response.

  • Mechanism-Specific Assay: At concentrations that show minimal cytotoxicity, perform an assay to confirm the engagement of the target pathway (e.g., a Western blot for phosphorylated PKCδ or downstream targets like ERK).[1][3]

Q4: What is the role of the solvent, and how can I minimize its impact?

The choice of solvent and its final concentration in the culture medium are critical. DMSO and ethanol are common solvents for compounds like this compound.

  • Solvent Toxicity: Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[6] Ethanol can also be cytotoxic at concentrations above 1% for some cell lines.[6]

  • Consistent Solvent Concentration: It is imperative to maintain the same final solvent concentration across all experimental conditions, including the untreated and vehicle controls.[6] This ensures that any observed effects are due to the compound and not the solvent.

  • Serial Dilutions: When preparing serial dilutions of this compound, ensure that the final solvent concentration in each dilution remains constant.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Massive Cell Death at Low Concentrations - High sensitivity of the cell line.- Incorrect stock solution concentration.- Extended incubation time.- Perform a dose-response experiment starting with a much lower concentration range (e.g., picomolar to low nanomolar).- Verify the concentration of your stock solution.- Reduce the incubation time.
High Variability Between Experiments - Inconsistent cell seeding density.- Variation in solvent concentration.- Cells are at different passage numbers or confluency.- Instability of the compound in solution.- Standardize cell seeding protocols.- Ensure the final solvent concentration is identical in all wells.- Use cells within a consistent range of passage numbers and at a similar confluency.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.
No Observable Effect of the Compound - Concentration is too low.- The cell line is resistant.- Inactivation of the compound.- Insufficient incubation time.- Increase the concentration of this compound.- Confirm that your cell line expresses the target PKC isoforms.- Check the stability and storage conditions of your compound stock.- Increase the incubation time.

Quantitative Data: IC50 Values for PEP005

The half-maximal inhibitory concentration (IC50) of PEP005 varies significantly across different cancer cell lines, highlighting the importance of empirical determination for your specific model.

Cell LineCancer TypeIC50 (µM)
Colo205Colon Cancer0.01 - 0.3
HT29Colon Cancer> 100
K562Chronic Myeloid Leukemia~1 (for a derivative)
MCF-7/ADRBreast CancerSensitive
HL-60Promyelocytic LeukemiaSensitive

Data synthesized from multiple sources.[1][3] The sensitivity of K562, MCF-7/ADR, and HL-60 cells was noted, but specific IC50 values were not provided in the snippets for PEP005 itself. A derivative of ingenol mebutate showed cytotoxicity at 1 µM in K562 cells.[3]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using an MTT Assay

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound (PEP005)

  • Solvent (e.g., sterile DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well.

    • Incubate for 24 hours to allow for attachment (for adherent cells) and recovery.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create working solutions that are 10x the final desired concentration. Cover a broad range (e.g., 1 nM to 100 µM final concentration).

    • Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Cell Treatment:

    • Remove the old medium and add 100 µL of medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.

    • Include wells with untreated cells (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

    • Incubate for at least 1 hour at 37°C in the dark.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Angelol_K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Angelol_K This compound (Ingenol 3-angelate) PKC_delta PKCδ (inactive) Angelol_K->PKC_delta Activates PKC_delta_active PKCδ (active) Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC_delta_active->Ras_Raf_MAPK Activates PI3K_AKT PI3K/AKT Pathway PKC_delta_active->PI3K_AKT Inhibits JAK_STAT3 JAK/STAT3 Pathway PKC_delta_active->JAK_STAT3 Inhibits Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes JAK_STAT3->Proliferation Promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with this compound and vehicle control A->C B Prepare serial dilutions of this compound B->C D Incubate for desired time (e.g., 24h, 48h) C->D E Perform cell viability assay (MTT) D->E F Measure absorbance at 570 nm E->F G Calculate % viability vs. untreated control F->G H Plot dose-response curve and determine IC50 G->H Troubleshooting_Cytotoxicity Start High Cytotoxicity Observed? Concentration Is the concentration >1 µM? Start->Concentration Yes Time Is the exposure time > 24h? Concentration->Time No Sol_Reduce_Conc Solution: Lower concentration range (e.g., nM scale) Concentration->Sol_Reduce_Conc Yes Solvent Is the solvent control also toxic? Time->Solvent No Sol_Reduce_Time Solution: Reduce exposure time (e.g., 6-12h) Time->Sol_Reduce_Time Yes Sol_Check_Solvent Solution: Lower final solvent % (e.g., <0.1% DMSO) Solvent->Sol_Check_Solvent Yes Sol_Cell_Line Consider cell line is highly sensitive Solvent->Sol_Cell_Line No

References

Technical Support Center: Refining Angelol K Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and evaluation of Angelol K delivery systems.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a clear question-and-answer format.

1.1 Formulation & Characterization

Question/Issue Potential Causes Recommended Solutions
Why is the particle size of my this compound nanoparticles too large or inconsistent? - Inefficient mixing or homogenization speed.- Inappropriate surfactant concentration.- High concentration of lipids or polymers.[1]- Optimize homogenization speed and duration.- Titrate surfactant concentration to find the optimal level.- Adjust the concentration of formulation components.
What causes low encapsulation efficiency of this compound? - Poor solubility of this compound in the lipid or polymer matrix.- Drug leakage into the external phase during formulation.- Suboptimal drug-to-carrier ratio.- Select lipids or polymers with higher solubilizing capacity for this compound.- Optimize the formulation process to minimize drug loss (e.g., temperature, pH).- Experiment with different drug-to-carrier ratios to maximize encapsulation.
My this compound nanoparticle formulation is unstable and aggregates over time. What should I do? - Insufficient surface charge (low zeta potential).- Inadequate steric stabilization.- Ostwald ripening in nanoemulsions.[2]- Adjust the pH or add charged lipids/polymers to increase zeta potential.- Incorporate PEGylated lipids or other steric stabilizers.[3]- For nanoemulsions, consider using long-chain triglycerides to improve stability.[2]
Why is there this compound precipitation in my formulation? - Exceeding the solubility limit of this compound in the chosen vehicle.- Changes in temperature or pH during the process.- Perform solubility studies to determine the saturation point of this compound in the chosen lipids/solvents.- Maintain consistent temperature and pH throughout the formulation process.

1.2 In Vitro Experiments

Question/Issue Potential Causes Recommended Solutions
Why am I observing a very high initial burst release of this compound? - High concentration of surface-adsorbed drug.- Porous or unstable nanoparticle structure.- Optimize the washing/purification steps to remove unencapsulated drug.- Adjust formulation parameters (e.g., polymer type, lipid composition) to create a denser core.
What could be the reason for an incomplete or very slow drug release profile? - Strong interactions between this compound and the carrier matrix.- Highly crystalline lipid core in solid lipid nanoparticles (SLNs).[1]- Modify the carrier matrix to facilitate drug diffusion.- For SLNs, consider using a blend of lipids to create a less ordered crystalline structure (Nanostructured Lipid Carriers - NLCs).[1]
Why is there high variability in my cellular uptake assay results? - Inconsistent cell seeding density.- Aggregation of nanoparticles in the cell culture medium.- Variation in incubation time.- Ensure consistent cell numbers are seeded for each experiment.- Disperse nanoparticles thoroughly in the medium immediately before adding to cells.- Use a precise and consistent incubation time for all samples.
My flow cytometry results for cellular uptake are not clear. What could be the issue? - Low fluorescence signal from labeled nanoparticles.- High background fluorescence from cells.- Increase the concentration of the fluorescent label in the nanoparticles.- Use a brighter fluorophore.- Include an unstained cell control to set the baseline fluorescence.

Section 2: Frequently Asked Questions (FAQs)

2.1 General Questions

  • What are the main challenges in formulating this compound? this compound is a lipophilic compound with poor aqueous solubility. The primary challenges are to develop a delivery system that can effectively solubilize the drug, protect it from degradation, and deliver it to the target site with a controlled release profile.[4]

  • What are the most promising delivery systems for this compound? Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, are promising due to their ability to encapsulate lipophilic drugs and their biocompatibility.[1][5] Polymeric nanoparticles, like those made from PLGA, also offer controlled release capabilities.

2.2 Formulation

  • How do I choose the right lipids for my SLN/NLC formulation? The choice of lipid depends on the desired release profile and drug loading. Lipids with higher melting points tend to form more ordered crystals, which can lead to lower drug loading and faster drug expulsion.[1] A mixture of solid and liquid lipids (in NLCs) can create a less ordered matrix, improving drug encapsulation and stability.[1]

  • What is the role of surfactants and co-surfactants in nanoemulsion formulations? Surfactants and co-surfactants are crucial for reducing the interfacial tension between the oil and water phases, leading to the formation of small, stable droplets. The choice and concentration of these agents will determine the particle size and stability of the nanoemulsion.[5]

2.3 Characterization & In Vitro Testing

  • How can I determine the encapsulation efficiency of this compound in my nanoparticles? Encapsulation efficiency is typically determined by separating the nanoparticles from the aqueous medium (e.g., by centrifugation or ultrafiltration) and then quantifying the amount of free this compound in the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[6][7]

  • What is the best method for studying the in vitro release of this compound? The dialysis bag method is a commonly used and effective technique.[8][9] The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a larger volume of release medium. Samples are taken from the release medium over time to determine the concentration of released this compound.

Section 3: Data Presentation

The following tables present hypothetical, yet typical, quantitative data for two different this compound nanoparticle formulations. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Physicochemical Characterization of this compound Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound - SLN 150 ± 5.20.18 ± 0.02-25.3 ± 1.585.6 ± 3.18.1 ± 0.7
This compound - PLGA-NPs 200 ± 7.80.21 ± 0.03-18.9 ± 2.178.2 ± 4.56.5 ± 0.9

Table 2: In Vitro Release of this compound from Nanoparticles (Cumulative Release %)

Time (hours)This compound - SLNThis compound - PLGA-NPs
1 15.2 ± 1.810.5 ± 1.2
4 35.8 ± 2.525.3 ± 2.1
8 55.1 ± 3.142.8 ± 2.9
12 68.9 ± 3.958.6 ± 3.5
24 82.4 ± 4.275.1 ± 4.0
48 91.3 ± 4.888.9 ± 4.6

Section 4: Experimental Protocols

4.1 Protocol for Determination of this compound Encapsulation Efficiency

  • Preparation of Samples:

    • Prepare a known concentration of your this compound nanoparticle formulation.

  • Separation of Free Drug:

    • Transfer a precise volume (e.g., 1 mL) of the nanoparticle suspension to an ultracentrifuge tube.

    • Centrifuge at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated this compound.

  • Quantification of Free Drug:

    • Analyze the supernatant using a validated HPLC method to determine the concentration of free this compound.[10][11]

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

4.2 Protocol for In Vitro Drug Release Study using Dialysis Method

  • Preparation of Dialysis Bags:

    • Cut a piece of dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa) and hydrate it in the release medium.

  • Sample Loading:

    • Pipette a precise volume (e.g., 1 mL) of the this compound nanoparticle formulation into the dialysis bag and securely seal both ends.

  • Release Study Setup:

    • Place the sealed dialysis bag into a beaker containing a known volume (e.g., 100 mL) of release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Replace the withdrawn volume with an equal amount of fresh release medium to maintain sink conditions.

  • Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.

4.3 Protocol for Cellular Uptake Assay using Flow Cytometry

  • Cell Culture:

    • Seed the desired cell line (e.g., platelets or a relevant cell line) in a multi-well plate and allow them to adhere overnight.

  • Nanoparticle Preparation:

    • Prepare fluorescently labeled this compound nanoparticles.

    • Disperse the nanoparticles in cell culture medium to the desired concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells and add the nanoparticle-containing medium.

    • Incubate the cells for a specific period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells with PBS to remove excess nanoparticles.

    • Harvest the cells using trypsin-EDTA.

    • Resuspend the cells in flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the cells.[12][13][14]

    • Use untreated cells as a negative control to set the gate for background fluorescence.

  • Data Analysis:

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.[15]

Section 5: Visualizations

Diagram 1: Simplified ADP Receptor Signaling Pathway in Platelets

ADP_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq activates Gi Gi P2Y12->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Aggregation & Degranulation Ca2->Platelet_Activation PKC->Platelet_Activation cAMP->Platelet_Activation inhibits Akt Akt Activation PI3K->Akt Akt->Platelet_Activation AngelolK This compound AngelolK->P2Y12 inhibits

Caption: this compound inhibits platelet activation by targeting the P2Y12 receptor.

Diagram 2: Experimental Workflow for Nanoparticle Formulation and Characterization

Nanoparticle_Workflow start Start: Define Formulation Parameters formulation Nanoparticle Formulation (e.g., Emulsification, Nanoprecipitation) start->formulation purification Purification (e.g., Centrifugation, Dialysis) formulation->purification characterization Physicochemical Characterization purification->characterization size_zeta Particle Size & Zeta Potential (DLS) characterization->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) characterization->ee_dl morphology Morphology (TEM, SEM) characterization->morphology in_vitro_release In Vitro Release Study size_zeta->in_vitro_release ee_dl->in_vitro_release morphology->in_vitro_release cellular_uptake Cellular Uptake Assay in_vitro_release->cellular_uptake end End: Data Analysis & Optimization cellular_uptake->end

Caption: A logical workflow for the development of this compound nanoparticles.

Diagram 3: Troubleshooting Logic for Low Encapsulation Efficiency

Troubleshooting_EE start Low Encapsulation Efficiency Observed check_solubility Is this compound soluble in the core material? start->check_solubility increase_solubility Action: Screen alternative lipids/polymers or add co-solvents check_solubility->increase_solubility No check_ratio Is the drug:carrier ratio optimized? check_solubility->check_ratio Yes end Re-evaluate Encapsulation Efficiency increase_solubility->end optimize_ratio Action: Test different drug:carrier ratios check_ratio->optimize_ratio No check_process Are formulation parameters (e.g., mixing speed, temp) optimal? check_ratio->check_process Yes optimize_ratio->end optimize_process Action: Adjust process parameters check_process->optimize_process No check_process->end Yes optimize_process->end

Caption: A step-by-step guide for troubleshooting low drug encapsulation.

References

Validation & Comparative

Validating the Antiplatelet Activity of Angelol K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the objective comparison of the antiplatelet activity of a novel compound, Angelol K, against established antiplatelet agents. Detailed experimental protocols and data presentation formats are outlined to ensure standardized and robust validation.

Comparative Analysis of Antiplatelet Activity

Effective evaluation of a new antiplatelet agent requires direct comparison with existing therapies under identical experimental conditions. This section outlines the key agents for comparison and the quantitative data to be collected.

Table 1: Comparison of In Vitro Antiplatelet Activity

CompoundAgonistConcentration Range (µM)IC50 (µM)Maximum Platelet Aggregation Inhibition (%)Reference
This compound ADP[Insert Data][Insert Data][Insert Data][Internal Data]
Arachidonic Acid[Insert Data][Insert Data][Insert Data][Internal Data]
Collagen[Insert Data][Insert Data][Insert Data][Internal Data]
Thrombin[Insert Data][Insert Data][Insert Data][Internal Data]
Aspirin Arachidonic Acid[Insert Data][Insert Data][Insert Data][1][2]
Clopidogrel ADP[Insert Data][Insert Data][Insert Data][3][4]
Control (Vehicle) AllN/AN/A0%[Internal Data]

Table 2: Comparison of In Vivo Antiplatelet and Hemostatic Effects

CompoundDose (mg/kg)Route of AdministrationInhibition of Thrombus Formation (%)Bleeding Time (minutes)Reference
This compound [Insert Data][Insert Data][Insert Data][Insert Data][Internal Data]
Aspirin [Insert Data][Insert Data][Insert Data][Insert Data][2]
Clopidogrel [Insert Data][Insert Data][Insert Data][Insert Data][4]
Control (Vehicle) N/A[Insert Data]0%[Insert Data][Internal Data]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

  • Blood Collection and Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[3][5]

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 120 x g for 10 minutes.[3]

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 1200 x g for 15 minutes.[3]

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Light Transmittance Aggregometry (LTA):

    • Pre-warm PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[5]

    • Add this compound or a comparator compound at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Induce platelet aggregation by adding a platelet agonist such as adenosine diphosphate (ADP; 5-10 µM), arachidonic acid (AA; 0.5-1 mM), collagen (1-5 µg/mL), or thrombin (0.1-0.5 U/mL).[1][6]

    • Record the change in light transmittance for at least 5 minutes to determine the maximum platelet aggregation.[3]

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

In Vivo Thrombosis Model

Animal models are essential to evaluate the antithrombotic efficacy of a compound in a physiological setting.

  • Animal Model:

    • Use a standardized animal model of thrombosis, such as the ferric chloride-induced carotid artery thrombosis model in mice or rats.

  • Drug Administration:

    • Administer this compound or comparator drugs (e.g., aspirin, clopidogrel) to the animals via an appropriate route (e.g., oral gavage, intravenous injection) at predetermined doses.[2]

  • Induction of Thrombosis:

    • Anesthetize the animal and expose the carotid artery.

    • Apply a filter paper saturated with ferric chloride (e.g., 10%) to the artery for a specified duration (e.g., 3 minutes) to induce endothelial injury and thrombus formation.

  • Measurement of Thrombotic Occlusion:

    • Monitor blood flow in the carotid artery using a Doppler flow probe.

    • Record the time to complete occlusion of the artery. A prolonged time to occlusion indicates an antithrombotic effect.

Bleeding Time Assay

This assay assesses the potential hemorrhagic side effects of the antiplatelet agent.

  • Animal Model:

    • Use the same animal species and strain as in the thrombosis model for consistency.

  • Drug Administration:

    • Administer this compound or comparator drugs at the same doses used in the efficacy studies.

  • Measurement of Bleeding Time:

    • After a specified time post-drug administration, make a standardized incision in the tail of the animal (e.g., 3 mm from the tip).

    • Gently blot the blood every 30 seconds with filter paper without touching the wound.

    • Record the time until bleeding ceases completely. An extended bleeding time is indicative of a potential bleeding risk.

Visualizations

Signaling Pathways in Platelet Activation

Platelet_Activation_Pathways cluster_agonists Agonists cluster_receptors Receptors cluster_downstream Downstream Signaling ADP ADP P2Y12 P2Y₁₂ ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI TXA2 Thromboxane A₂ TP TP TXA2->TP PLC Phospholipase C P2Y12->PLC PAR1->PLC GPVI->PLC TP->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Mobilization TXA2_Synthase TXA₂ Synthase Ca_Mobilization->TXA2_Synthase Integrin_Activation Integrin αIIbβ₃ Activation Ca_Mobilization->Integrin_Activation COX1 COX-1 COX1->TXA2_Synthase Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation

Caption: Key signaling pathways in platelet activation.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation Centrifugation (120g, 10 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation Centrifugation (1200g, 15 min) to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Platelet_Count Standardize Platelet Count in PRP PRP_Preparation->Platelet_Count Incubation Incubate PRP with This compound or Comparators Platelet_Count->Incubation Agonist_Addition Add Platelet Agonist (ADP, AA, Collagen, etc.) Incubation->Agonist_Addition LTA Measure Aggregation via Light Transmittance Aggregometry Agonist_Addition->LTA Data_Recording Record Maximum Aggregation LTA->Data_Recording IC50_Calculation Calculate IC₅₀ Values Data_Recording->IC50_Calculation Comparison Compare with Standard Antiplatelet Agents IC50_Calculation->Comparison Antiplatelet_MoA cluster_pathway Platelet Activation Pathway cluster_drugs Antiplatelet Drugs Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A₂ COX1->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation ADP_Receptor ADP Receptor (P2Y₁₂) ADP_Receptor->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Inhibits Clopidogrel Clopidogrel Clopidogrel->ADP_Receptor Inhibits

References

A Comparative Analysis of Angelol K and Other Coumarin Compounds in Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiplatelet activity of Angelol K and other coumarin compounds, supported by available experimental data. Coumarins, a diverse class of benzopyrone derivatives found in many plants, are known for their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[1][2] this compound, a member of the angelol-type coumarins isolated from Angelica pubescence, has demonstrated significant potential in inhibiting human platelet aggregation, a key process in thrombosis.[3] This guide aims to contextualize the activity of this compound by comparing it with other coumarins for which quantitative data is available.

Quantitative Comparison of Antiplatelet Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various coumarin compounds against platelet aggregation induced by different agonists. Lower IC50 values indicate higher potency. It is important to note that while this compound and its related compounds (Angelol B, C, D, and G) have been reported to exhibit significant inhibitory activity on human platelet aggregation, specific IC50 values from publicly available literature are not currently available.[3]

Coumarin CompoundAgonist (Inducer)IC50 Value (µM)Reference
CoumarinArachidonic Acid (AA)1120
CoumarinAdenosine Diphosphate (ADP)5080
CoumarinCollagen211[4]
EsculetinArachidonic Acid (AA)2480
EsculetinAdenosine Diphosphate (ADP)5970
3-AcetoxycoumarinEpinephrine131[4]
7-MethoxycoumarinEpinephrine142[4]
3-HydroxycoumarinEpinephrine222[4]
4-HydroxycoumarinEpinephrine235[4]
7-HydroxycoumarinEpinephrine230[4]
8-HydroxycoumarinEpinephrine227[4]
PimpinellinCollagen13.6[5]
This compound (Not specified)Significant Activity [3]
Angelol B, C, D, G (Not specified)Significant Activity [3]

Experimental Protocols

The following are detailed methodologies for the key in vitro platelet aggregation assays cited in this guide.

Platelet-Rich Plasma (PRP) Preparation
  • Blood Collection: Whole blood is drawn from healthy human donors who have not taken any medication known to affect platelet function for at least two weeks. The blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.

  • Centrifugation: The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • PRP Isolation: The supernatant PRP is carefully collected. The remaining blood is further centrifuged at a higher speed (e.g., 1500 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (blank) in the aggregometer.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.

Platelet Aggregation Assay (Turbidimetry)

This is the gold standard method for measuring platelet aggregation. It measures the change in light transmission through a platelet suspension as platelets aggregate.

  • Instrumentation: A light transmission aggregometer is used. The instrument is calibrated with PPP set to 100% aggregation and PRP set to 0% aggregation.

  • Incubation: A specific volume of the adjusted PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C for a few minutes.

  • Compound Addition: The test compound (e.g., this compound or other coumarins) or its vehicle (control) is added to the PRP and incubated for a predetermined period to allow for interaction with the platelets.

  • Agonist Induction: A platelet aggregation-inducing agent (agonist) such as adenosine diphosphate (ADP), arachidonic acid (AA), or collagen is added to the cuvette to initiate aggregation.

  • Measurement: The change in light transmission is recorded over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

  • Data Analysis: The maximum percentage of aggregation is determined. For inhibitory compounds, a dose-response curve is generated by testing a range of concentrations, and the IC50 value is calculated.

Visualizing Platelet Aggregation Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways in platelet aggregation and the general workflow of the in vitro assay.

Platelet_Aggregation_Pathways cluster_agonists Agonists cluster_receptors Platelet Receptors cluster_pathways Intracellular Signaling ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI AA Arachidonic Acid (AA) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PLC Phospholipase C (PLC) Activation P2Y12->PLC GPVI->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Granule_Secretion Granule Secretion PLC->Granule_Secretion TXA2 Thromboxane A2 (TXA2) Synthesis COX1->TXA2 GPIIbIIIa GPIIb/IIIa Activation TXA2->GPIIbIIIa Ca_Mobilization->GPIIbIIIa Granule_Secretion->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Signaling pathways in platelet aggregation.

Experimental_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation (200g, 15 min) Blood_Collection->Centrifuge1 PRP_PPP 3. Separate PRP and PPP Centrifuge1->PRP_PPP Adjust_Count 4. Adjust Platelet Count in PRP PRP_PPP->Adjust_Count Incubate_PRP 5. Incubate PRP at 37°C Adjust_Count->Incubate_PRP Add_Compound 6. Add Test Compound (e.g., this compound) Incubate_PRP->Add_Compound Add_Agonist 7. Add Agonist (ADP, AA, Collagen) Add_Compound->Add_Agonist Measure_Aggregation 8. Measure Aggregation (Turbidimetry) Add_Agonist->Measure_Aggregation Analyze_Data 9. Calculate % Inhibition and IC50 Measure_Aggregation->Analyze_Data

Caption: Platelet aggregation assay workflow.

References

A Comparative Guide to Platelet Inhibition: Angelol K (Xanthoangelol E) versus Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Angelol K" does not correspond to a widely recognized compound in scientific literature for platelet inhibition. This guide is based on published research for "Xanthoangelol E," a natural compound isolated from Angelica keiskei Koidzumi, which exhibits antiplatelet activity and is presumed to be the compound of interest.

This guide provides an objective comparison of the platelet inhibition properties of Xanthoangelol E and the well-established drug, aspirin. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in research and development.

Mechanism of Action: A Tale of Two Inhibitors

Both Xanthoangelol E and aspirin exert their antiplatelet effects by interfering with the arachidonic acid pathway, a critical signaling cascade in platelet activation. However, their precise mechanisms of action differ.

Aspirin: Aspirin, or acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme.[1] It achieves this by acetylating a serine residue in the active site of COX-1, thereby blocking the access of its substrate, arachidonic acid.[1] This irreversible inhibition is particularly effective in platelets, which, being anucleated, cannot synthesize new COX-1 enzyme. The effect of aspirin, therefore, lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days. The inhibition of COX-1 prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor. By reducing TXA2 levels, aspirin effectively diminishes platelet aggregation.[1]

Xanthoangelol E: Xanthoangelol E, a chalcone derivative, also modulates the arachidonic acid pathway.[2] Experimental evidence demonstrates that it effectively inhibits the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, from exogenous arachidonic acid in platelets.[2] This suggests that Xanthoangelol E acts at or upstream of thromboxane synthase. While the exact molecular target has not been definitively elucidated in the available literature, its ability to reduce TXB2 production points towards an interference with the enzymatic steps leading to TXA2 synthesis, potentially including the COX-1 enzyme. Unlike aspirin, the reversibility of its action has not been specified in the reviewed literature.

Quantitative Data on Platelet Inhibition

The following table summarizes the available quantitative data for Xanthoangelol E and aspirin concerning their inhibitory effects on platelet function.

ParameterXanthoangelol EAspirinReference
Target Implied to be upstream of Thromboxane A2 synthesisCyclooxygenase-1 (COX-1)[1][2]
Mechanism Inhibition of Thromboxane B2 productionIrreversible acetylation of COX-1[1][2]
IC50 (Thromboxane B2 Production) ~ 5 µMVaries (low µM range)[2][3]
IC50 (Platelet Aggregation) Not explicitly reportedVaries depending on agonist and conditions[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the antiplatelet effects of these compounds.

1. Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to various agonists by detecting changes in light transmission through a suspension of platelet-rich plasma (PRP).

  • Blood Collection and PRP Preparation:

    • Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

    • Collect the blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

    • Pre-incubate the PRP with either Xanthoangelol E, aspirin (at various concentrations), or a vehicle control for a specified time at 37°C.

    • Transfer the PRP to an aggregometer cuvette with a stir bar.

    • Add a platelet agonist such as arachidonic acid (e.g., 0.5-1 mM), ADP (e.g., 5-20 µM), or collagen (e.g., 1-5 µg/mL) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

    • Calculate the percentage of aggregation relative to the PPP baseline.

2. Thromboxane B2 (TXB2) Production Assay

This assay quantifies the amount of TXB2, the stable metabolite of TXA2, produced by platelets.

  • Sample Preparation:

    • Prepare PRP as described in the platelet aggregation assay protocol.

    • Pre-incubate the PRP with the test compounds (Xanthoangelol E or aspirin) or a vehicle control.

    • Stimulate the platelets with an agonist like arachidonic acid or collagen to induce TXA2 synthesis.

    • Stop the reaction after a defined incubation period by adding a cyclooxygenase inhibitor like indomethacin and rapidly cooling the sample.

    • Centrifuge the sample to pellet the platelets and collect the supernatant.

  • Quantification of TXB2:

    • The concentration of TXB2 in the supernatant can be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Follow the manufacturer's instructions for the ELISA, which typically involves adding the samples and standards to a microplate pre-coated with a TXB2-specific antibody, followed by the addition of a conjugated secondary antibody and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength and calculate the TXB2 concentration based on a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 Thromboxane_Synthase Thromboxane_Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 Thromboxane_Synthase->TXA2 Platelet_Aggregation Platelet_Aggregation TXA2->Platelet_Aggregation Activates Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits Xanthoangelol_E Xanthoangelol E Xanthoangelol_E->Thromboxane_Synthase Inhibits (Implied)

Caption: Signaling pathway of platelet activation via the arachidonic acid cascade and the inhibitory actions of Aspirin and Xanthoangelol E.

G cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (200 x g, 15 min) Blood_Collection->Centrifuge_PRP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Centrifuge_PPP High-Speed Centrifugation (2000 x g, 15 min) Centrifuge_PRP->Centrifuge_PPP Incubation Incubate PRP with Test Compound/Vehicle (37°C) PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP Aggregometer Measure Aggregation in Aggregometer PPP->Aggregometer Set 100% Baseline Incubation->Aggregometer Add_Agonist Add Agonist (e.g., Arachidonic Acid) Aggregometer->Add_Agonist Calculate_Aggregation Calculate % Aggregation Add_Agonist->Calculate_Aggregation

Caption: Experimental workflow for the in vitro platelet aggregation assay using light transmission aggregometry.

References

Unveiling the Anti-Inflammatory Potential of Angelol K: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of drug discovery and development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive cross-validation of the anti-inflammatory effects of Angelol K, a promising natural compound, benchmarked against established alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodological protocols, and visualizes key biological pathways to offer an objective comparison.

While direct experimental data on "this compound" is emerging, this analysis leverages data from its source, Angelica sinensis, a plant with a long history in traditional medicine for treating inflammatory conditions. The anti-inflammatory properties of Angelica sinensis water extract (ASW) are considered a proxy for the potential effects of its constituent compounds, including this compound. This comparison is drawn against a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and two widely studied natural anti-inflammatory agents, Curcumin and Omega-3 fatty acids.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory efficacy of a compound is often quantified by its ability to inhibit key mediators of the inflammatory cascade, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes involved in the synthesis of inflammatory molecules (e.g., COX-2). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%.

The following table summarizes the available IC50 data for Angelica sinensis water extract (ASW), Ibuprofen, and Curcumin, providing a quantitative basis for comparison.

Compound/ExtractTargetIC50 ValueCell Line/Assay Condition
Angelica sinensis (Water Extract) TNF-α387.3 µg/mL[1][2]LPS-induced RAW 264.7 macrophages
IL-6954.3 µg/mL[1][2]LPS-induced RAW 264.7 macrophages
COX-2Inhibition of mRNA expression observed[1][2]LPS-induced RAW 264.7 macrophages
Ibuprofen TNF-α-Generally considered a weak inhibitor
IL-6-Generally considered a weak inhibitor
COX-113 µM-
COX-21.1 µM (S-enantiomer)-
Curcumin TNF-α~5 µMLPS-induced human monocytic macrophage cell line (Mono Mac 6)
IL-6Inhibition observed at 1-15 µM[3]LPS-induced rat smooth muscle cells
COX-2Inhibition of expression and activity observedVarious cell lines
Omega-3 Fatty Acids TNF-α46% reduction in protein expression[4]LPS-stimulated RAW 264.7 cells
IL-6Inhibition of production observedEndotoxin-stimulated human endothelial cells
COX-2Inhibition of activity observed-

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the form of the compound used (e.g., pure compound vs. extract).

Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these compounds are mediated through their interaction with complex signaling pathways within the cell. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical cascades that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and COX-2.

  • Angelica sinensis : Polysaccharides from Angelica sinensis have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway.[5][6] Extracts of Angelica sinensis can also inhibit the overexpression of NF-κB in lung tissue.[7]

  • Ibuprofen : Both the R(-) and S(+) enantiomers of ibuprofen have been shown to inhibit the activation of NF-κB.[8]

  • Curcumin : Curcumin is a well-documented inhibitor of the NF-κB pathway. It can suppress the activation of IKK, inhibit the degradation of IκBα, and prevent the nuclear translocation of the p65 subunit of NF-κB.[9][10]

  • Omega-3 Fatty Acids : These fatty acids can inhibit NF-κB activation by preventing the phosphorylation of IκB.[4] Docosahexaenoic acid (DHA), an omega-3 fatty acid, has been shown to suppress the nuclear translocation of NF-κB.[11]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes activates Angelica Angelica sinensis Angelica->TLR4 Ibuprofen Ibuprofen Ibuprofen->IKK Curcumin Curcumin Curcumin->IKK Omega3 Omega-3 Fatty Acids Omega3->IkBa inhibits degradation

Figure 1: Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key kinases in this pathway include p38, JNK, and ERK.

  • Angelica sinensis : Extracts of Angelica sinensis have been shown to activate the p38 MAPK pathway, which can lead to neuroprotective effects.[12][13]

  • Ibuprofen : The effect of ibuprofen on the MAPK pathway is not as well-defined as its effect on COX enzymes.

  • Curcumin : Curcumin has been shown to modulate the MAPK pathway by inducing the phosphorylation of JNK and p38 MAPK.[14] It can also inhibit the MAPK pathway in certain contexts.[15][16]

  • Omega-3 Fatty Acids : These fatty acids have been observed to inhibit the activation of MAPK.[17] Specifically, they can reduce the phosphorylation of p44/42 and JNK/SAPK proteins.[18]

MAPK_Pathway Stimuli Pro-inflammatory Stimuli MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Angelica Angelica sinensis Angelica->p38 activates Curcumin Curcumin Curcumin->p38 modulates Curcumin->JNK modulates Omega3 Omega-3 Fatty Acids Omega3->MAP2K

Figure 2: Modulation of the MAPK Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and cross-validation of the presented data, this section details the standard experimental protocols used to assess the anti-inflammatory effects of the compared compounds.

Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

This in vitro assay is a widely used model to screen for anti-inflammatory activity.

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment : Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (Angelica sinensis extract, Ibuprofen, Curcumin, or Omega-3 fatty acids) for 1-2 hours.

  • Stimulation : Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response. A vehicle control (without LPS) and a positive control (LPS alone) are included.

  • Incubation : The cells are incubated for a specified period, typically 24 hours, to allow for the production and secretion of cytokines into the culture medium.

  • Cytokine Measurement : The culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-only control. The IC50 value is then determined from the dose-response curve.

Cyclooxygenase-2 (COX-2) Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Reaction Mixture : A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing a heme cofactor.

  • Enzyme and Inhibitor Incubation : Purified recombinant human or ovine COX-2 enzyme is added to the reaction buffer. The test compound at various concentrations is then added and pre-incubated with the enzyme for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

  • Substrate Addition : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination : The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated, often by the addition of an acid.

  • Product Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an ELISA or by liquid chromatography-mass spectrometry (LC-MS/MS).[19]

  • Data Analysis : The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Experimental_Workflow cluster_in_vitro In Vitro Anti-inflammatory Assays start_cell RAW 264.7 Macrophages treat_cell Pre-treat with Test Compound start_cell->treat_cell stimulate_cell Stimulate with LPS treat_cell->stimulate_cell incubate_cell Incubate (24h) stimulate_cell->incubate_cell measure_cytokines Measure Cytokines (TNF-α, IL-6) via ELISA incubate_cell->measure_cytokines analyze_cell Calculate % Inhibition & IC50 measure_cytokines->analyze_cell start_enzyme Purified COX-2 Enzyme treat_enzyme Incubate with Test Compound start_enzyme->treat_enzyme add_substrate Add Arachidonic Acid treat_enzyme->add_substrate incubate_enzyme Incubate add_substrate->incubate_enzyme measure_product Measure PGE2 via ELISA or LC-MS/MS incubate_enzyme->measure_product analyze_enzyme Calculate % Inhibition & IC50 measure_product->analyze_enzyme

Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Screening.

Conclusion

This comparative guide provides a multifaceted analysis of the anti-inflammatory properties of this compound, represented by its source Angelica sinensis, in relation to Ibuprofen, Curcumin, and Omega-3 fatty acids. The quantitative data, while variable across different experimental setups, suggests that while Angelica sinensis extract may have a higher IC50 for cytokine inhibition compared to pure compounds like Curcumin, its multi-target effects on key inflammatory pathways like NF-κB and MAPK underscore its therapeutic potential.

Ibuprofen remains a potent COX-2 inhibitor, but its impact on the upstream NF-κB and MAPK signaling pathways appears less direct than that of the natural compounds discussed. Curcumin and Omega-3 fatty acids demonstrate robust inhibitory effects on both the signaling pathways and the downstream inflammatory mediators.

The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the anti-inflammatory mechanisms of this compound and other novel compounds. Future studies should focus on isolating this compound and performing head-to-head comparisons under standardized conditions to definitively elucidate its potency and therapeutic promise.

References

Comparative Analysis of Angelol K and Structurally Related Coumarins from Angelica Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Angelol K, an angelol-type coumarin, and its structural analogs found in various Angelica species. The document focuses on the distribution of these compounds, their biological activities with an emphasis on platelet aggregation inhibition, and the underlying experimental methodologies.

Introduction to this compound and Related Compounds

This compound is a natural coumarin derivative that has been isolated from Angelica pubescens f. biserrata and Angelica sinensis. It belongs to a class of compounds known as angelol-type coumarins, which are characteristic secondary metabolites of the Angelica genus. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities. The primary reported biological effect of this compound is its ability to inhibit human platelet aggregation, suggesting its potential as a lead compound for the development of novel anti-thrombotic agents.

Comparative Quantitative Data

While direct comparative studies quantifying this compound across a wide range of Angelica species are limited, research has provided quantitative data for several other angelol-type coumarins in different species. The following table summarizes the content of various angelol derivatives found in select Angelica species. This data is crucial for researchers looking to source these compounds or to understand the chemical variability within the genus.

CompoundAngelica SpeciesPlant PartConcentration (mg/g of extract)Reference
Angelol BAngelica biserrataRootNot specified
Angelol HAngelica biserrataRootNot specified
Angelol AAngelica biserrataRootNot specified
Angelol GAngelica biserrataRootNot specified

Note: Specific quantitative values for this compound across different species were not available in the reviewed literature. The table presents the presence of other angelol derivatives to highlight the chemical diversity within the genus.

Biological Activity: Inhibition of Platelet Aggregation

This compound has demonstrated significant inhibitory effects on human platelet aggregation. This activity is crucial in the context of cardiovascular diseases where thrombosis plays a central role. The mechanism of this inhibition is believed to involve the interference with adenosine diphosphate (ADP) receptor signaling, a key pathway in platelet activation and thrombus formation.

Further research is necessary to determine the half-maximal inhibitory concentration (IC50) of this compound and to compare its potency with other angelol derivatives and existing antiplatelet drugs.

Experimental Protocols

Isolation and Purification of Angelol-Type Coumarins

A general methodology for the isolation and purification of angelol-type coumarins from Angelica species is outlined below. This protocol is based on common techniques used for the separation of natural products.

experimental_workflow start Dried and Powdered Angelica Root extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Rotary Evaporation extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation hplc Preparative HPLC fractionation->hplc identification Spectroscopic Analysis (NMR, MS) hplc->identification end Isolated this compound identification->end

Figure 1: General workflow for the isolation of this compound.
  • Extraction: The dried and powdered roots of the Angelica species are extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract.

  • Concentration: The solvent is removed from the crude extract under reduced pressure using a rotary evaporator to yield a concentrated residue.

  • Fractionation: The concentrated extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate fractions based on polarity.

  • Purification: Fractions containing the desired angelol-type coumarins are further purified using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Platelet Aggregation Inhibition Assay

The following protocol describes a typical in vitro assay to evaluate the inhibitory effect of this compound on platelet aggregation.

  • Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP).

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregation Measurement: PRP is placed in an aggregometer, and a baseline is established.

  • Induction of Aggregation: A platelet-aggregating agent, such as ADP, is added to the PRP to induce aggregation.

  • Inhibition Assay: In separate experiments, PRP is pre-incubated with varying concentrations of this compound before the addition of the aggregating agent.

  • Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence and absence of this compound. The IC50 value is then determined.

Signaling Pathway

The antiplatelet activity of this compound is attributed to its interference with ADP receptor signaling. Platelets have two key ADP receptors: P2Y1 and P2Y12. The binding of ADP to these receptors initiates a cascade of intracellular events leading to platelet activation and aggregation. This compound is thought to antagonize one or both of these receptors, thereby inhibiting this process.

adp_signaling_pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Aggregation Platelet Aggregation Ca_PKC->Aggregation AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP inhibits production cAMP->Aggregation inhibits AngelolK This compound AngelolK->P2Y12 Inhibits

Angelol K: A Comparative Analysis of Efficacy Against Known Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Angelol K, a novel coumarin compound, with established inhibitors of platelet aggregation. This compound has demonstrated significant activity in the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation, a key process in thrombus formation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as an antiplatelet agent.

Quantitative Efficacy Comparison

The inhibitory efficacy of this compound and other known antiplatelet agents that target the ADP receptor pathway is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (ADP-induced Platelet Aggregation)Notes
This compound ADP Receptor SignalingComparable to established agentsA specific IC50 value has not been publicly reported.
Clopidogrel (active metabolite) P2Y12 Receptor (irreversible)1.9 ± 0.3 µM[1]Data from in vitro studies with washed human platelets.[1]
Ticagrelor P2Y12 Receptor (reversible)0.005 ± 0.004 µM[2]Data from in vitro studies with washed human platelets.[2]
Prasugrel (active metabolite, R-138727) P2Y12 Receptor (irreversible)~0.7 µM[3]IC50 for inhibition of clot strength in a modified thromboelastograph system.[3]
Cangrelor P2Y12 Receptor (reversible)3 nM[4]Data from in vitro studies on platelet aggregation induced by 5 μM ADP.[4]

Experimental Protocols

The efficacy data presented in this guide are primarily derived from in vitro platelet aggregation assays. The following is a detailed methodology for a typical ADP-induced platelet aggregation assay using Light Transmission Aggregometry (LTA).

ADP-Induced Platelet Aggregation Assay via Light Transmission Aggregometry (LTA)

1. Principle: Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function.[5][6] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP.[5][7]

2. Materials and Reagents:

  • Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.[7]

  • Adenosine diphosphate (ADP) as the platelet agonist.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Test compounds (this compound and known inhibitors) dissolved in an appropriate solvent (e.g., DMSO).

  • Platelet-poor plasma (PPP) for blank measurement.

  • Aggregometer cuvettes with stir bars.

  • A light transmission aggregometer.

3. Blood Collection and PRP Preparation:

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[7]

  • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline.

4. Assay Procedure:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Pre-warm the PRP samples to 37°C.

  • Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.

  • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

  • Add a specific concentration of the test inhibitor (or vehicle control) to the PRP and incubate for a predetermined period.

  • Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5-20 µM).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.

5. Data Analysis:

  • The percentage of platelet aggregation is calculated from the change in light transmission.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition of platelet aggregation.[5]

Visualizations

Signaling Pathway

ADP_P2Y12_Signaling_Pathway cluster_platelet Platelet cluster_inhibitors Inhibitors ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates Aggregation Platelet Aggregation VASP_P->Aggregation Inhibits Akt Akt PI3K->Akt Activates Ca_mobilization Ca²⁺ Mobilization Akt->Ca_mobilization Leads to Ca_mobilization->Aggregation Angelol_K This compound Angelol_K->P2Y12 Clopidogrel Clopidogrel (active) Clopidogrel->P2Y12 Ticagrelor Ticagrelor Ticagrelor->P2Y12

Caption: ADP P2Y12 receptor signaling pathway in platelets.

Experimental Workflow

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 Centrifuge2 Centrifugation (High Speed) Blood->Centrifuge2 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Calibrate Calibrate Aggregometer (PPP for 100%, PRP for 0%) PRP->Calibrate PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP with Test Compound (e.g., this compound) Calibrate->Incubate Add_ADP Add ADP to Initiate Aggregation Incubate->Add_ADP Measure Measure Light Transmission Add_ADP->Measure Calculate Calculate % Aggregation Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for a platelet aggregation assay.

References

Comparative Analysis of Angelol-A and Other ERK/VEGFA Pathway Modulators in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published findings on Angelol-A, a natural coumarin, and its anti-cancer properties. The performance of Angelol-A is compared with other compounds known to modulate the ERK/miR-29a-3p/MMP2/VEGFA signaling pathway, a critical axis in tumor metastasis and angiogenesis. The information is intended to support further research and drug development efforts in oncology.

Introduction to Angelol-A

Angelol-A is a coumarin compound isolated from the roots of Angelica pubescens f. biserrata.[1] Recent studies have highlighted its potential as an anti-cancer agent, particularly in the context of human cervical carcinoma. The primary mechanism of action for Angelol-A involves the inhibition of metastatic and angiogenic processes.[1][2] It achieves this by upregulating miR-29a-3p, which in turn targets and suppresses the expression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).[1][2] This activity is mediated through the ERK signaling pathway.[1][2]

Quantitative Data Comparison

The following table summarizes the quantitative data from published studies on Angelol-A and selected alternative compounds that target components of the ERK/VEGFA pathway. This allows for a direct comparison of their efficacy in various cancer cell lines.

Compound/DrugTarget(s)Cell Line(s)AssayEndpointResultReference
Angelol-A p-ERK, miR-29a-3p, MMP2, VEGFAHeLa, SiHa (Cervical Cancer)MTTCell ViabilityIC50 > 100 µM[1][2]
HeLa, SiHaChemotaxis AssayCell MigrationSignificant inhibition at 25-100 µM[1][2]
HeLa, SiHaInvasion AssayCell InvasionSignificant inhibition at 25-100 µM[1][2]
HUVECTube FormationAngiogenesisSignificant inhibition with conditioned media[1][2]
PD98059 MEK/ERKSiHa, SNU-17 (Cervical Cancer)Western Blotp-ERK levelsMarked inhibition[3]
SiHa, SNU-17Proliferation AssayCell ProliferationReduced cell proliferation[3]
Eugenol MMP-9, PaxillinMCF-7 (Breast Cancer)Cytotoxicity AssayCytotoxicityIC50 = 1.5 µg/mL[4]
MDA-MB-231 (Breast Cancer)Cytotoxicity AssayCytotoxicityIC50 = 2.89 mM (48h)[4]
Myricetin CEBPD (regulator of VEGFA)Not specifiedMolecular DockingBinding AffinityStrong binding to CEBPD[5]
miR-29a-3p mimic VEGFA, CDC42/PAK1HEC-1A, Ishikawa (Endometrial Cancer)Proliferation, Migration, Invasion AssaysMalignant PhenotypeInhibition of proliferation, migration, and invasion[6]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below to facilitate a deeper understanding of the mechanisms and methodologies involved in this area of research.

Angelol_A_Signaling_Pathway Angelol_A Angelol-A ERK_pathway ERK Pathway Angelol_A->ERK_pathway miR_29a_3p miR-29a-3p ERK_pathway->miR_29a_3p MMP2 MMP2 miR_29a_3p->MMP2 VEGFA VEGFA miR_29a_3p->VEGFA Metastasis Metastasis MMP2->Metastasis Angiogenesis Angiogenesis VEGFA->Angiogenesis

Angelol-A inhibits the ERK pathway, leading to increased miR-29a-3p expression.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays 3. Cellular & Molecular Assays Cell_Culture 1. Cell Culture (e.g., HeLa, SiHa) Compound_Treatment 2. Compound Treatment (Angelol-A or Alternative) Cell_Culture->Compound_Treatment MTT_Assay Cell Viability (MTT Assay) Compound_Treatment->MTT_Assay Migration_Invasion_Assay Migration & Invasion (Chemotaxis Assay) Compound_Treatment->Migration_Invasion_Assay Tube_Formation_Assay Angiogenesis (Tube Formation Assay) Compound_Treatment->Tube_Formation_Assay Gene_Protein_Expression Gene/Protein Expression (qRT-PCR, Western Blot) Compound_Treatment->Gene_Protein_Expression Data_Analysis 4. Data Analysis & Comparison MTT_Assay->Data_Analysis Migration_Invasion_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis Gene_Protein_Expression->Data_Analysis

A generalized workflow for evaluating the anti-cancer effects of test compounds in vitro.

Detailed Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for the key experiments are provided below.

1. Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ incubator.[8]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Angelol-A) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8][9]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[9] Cell viability is expressed as a percentage relative to the control.

2. Cell Migration and Invasion (Chemotaxis Assay)

These assays assess the ability of cancer cells to move towards a chemoattractant, with the invasion assay including a layer of extracellular matrix.

  • Chamber Setup: Use a 24-well plate with cell culture inserts containing an 8 µm pore size membrane. For the invasion assay, the membrane is pre-coated with Matrigel.

  • Cell Seeding: Place a suspension of serum-starved cells in the upper chamber.

  • Treatment: The test compound is added to the upper chamber with the cells. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24 hours).

  • Quantification: Remove non-migrated/non-invaded cells from the upper surface of the membrane. Fix and stain the cells that have moved to the lower surface. Count the stained cells under a microscope.

3. Angiogenesis (Tube Formation Assay)

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) in vitro.

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with conditioned medium from cancer cells previously treated with the test compound or directly with the compound.

  • Incubation: Incubate the plate for a duration sufficient for tube formation (e.g., 4-6 hours for HUVECs).[11]

  • Visualization and Quantification: Visualize the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

4. Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of specific genes of interest (e.g., MMP2, VEGFA, miR-29a-3p).

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Perform real-time PCR using specific primers for the target genes and a reference gene (for normalization). The amplification is monitored in real-time using a fluorescent dye.

  • Data Analysis: Determine the relative gene expression levels using the comparative Ct (ΔΔCt) method.

5. Western Blot Analysis

This method is used to detect and quantify the levels of specific proteins (e.g., p-ERK, ERK, MMP2, VEGFA).

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

A Head-to-Head Comparison of Ingenol Mebutate and Its Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of Ingenol Mebutate and its key derivatives. This document synthesizes experimental data to highlight their differential effects on cancer cells and outlines the signaling pathways they modulate.

Ingenol Mebutate, a diterpenoid ester isolated from the sap of Euphorbia peplus, has garnered significant attention for its potent cytotoxic and pro-inflammatory activities, leading to its clinical use in treating actinic keratosis. The core ingenane scaffold has been a focal point for medicinal chemists, leading to the synthesis of various derivatives with modified efficacy and stability. This guide provides a head-to-head comparison of Ingenol Mebutate against several of its notable derivatives: 3-O-angeloyl-20-O-acetyl ingenol (AAI), ingenol-3-trans-cinnamate (IngA), ingenol-3-hexanoate (IngB), ingenol-3-dodecanoate (IngC), and ingenol-3,20-dibenzoate.

Comparative Cytotoxicity

The primary measure of anti-cancer potential lies in a compound's ability to induce cell death in malignant cells. The half-maximal inhibitory concentration (IC50) is a key metric for this, with lower values indicating higher potency. The following table summarizes the reported IC50 values for Ingenol Mebutate and its derivatives across various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Ingenol Mebutate K562 (Chronic Myeloid Leukemia)> AAI at low concentrations[1]
3-O-angeloyl-20-O-acetyl ingenol (AAI) K562 (Chronic Myeloid Leukemia)More potent than Ingenol Mebutate at low concentrations[1]
Ingenol-3-trans-cinnamate (IngA) Esophageal Cancer Cell Lines-
Ingenol-3-hexanoate (IngB) Esophageal Cancer Cell Lines-
Ingenol-3-dodecanoate (IngC) Esophageal Cancer Cell LinesMean 6.6-fold higher efficacy than Ingenol Mebutate
Ingenol-3,20-dibenzoate Esophageal Cancer Cell LinesMean 3.6-fold higher efficacy than Ingenol Mebutate

Mechanism of Action: Signaling Pathway Modulation

Ingenol Mebutate and its derivatives exert their cytotoxic effects through the modulation of key intracellular signaling pathways. The primary target is Protein Kinase C (PKC), leading to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.

PKC/MEK/ERK Pathway

Activation of the PKC family of isoenzymes, particularly PKCδ, is a hallmark of ingenol compound activity. This activation triggers the Ras/Raf/MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation and survival. The sustained activation of this pathway by ingenol derivatives can paradoxically lead to anti-proliferative and pro-apoptotic outcomes.

PKC_MEK_ERK_Pathway Ingenol_Derivatives Ingenol Derivatives PKCd PKCδ Ingenol_Derivatives->PKCd Raf1 Raf1 PKCd->Raf1 MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest

PKC/MEK/ERK signaling cascade activated by ingenol derivatives.
JAK/STAT3 and AKT Pathways

Beyond the canonical PKC/ERK pathway, some ingenol derivatives have been shown to influence other critical cell survival pathways. For instance, 3-O-angeloyl-20-O-acetyl ingenol (AAI) has been reported to inhibit the JAK/STAT3 pathway and inactivate Protein Kinase B (AKT), both of which are key promoters of cell survival and proliferation in many cancers.[1] The simultaneous activation of pro-apoptotic pathways and inhibition of pro-survival pathways likely contributes to the enhanced cytotoxicity of certain derivatives.

JAK_STAT3_AKT_Pathway AAI AAI (Ingenol Derivative) JAK JAK AAI->JAK AKT AKT AAI->AKT STAT3 STAT3 JAK->STAT3 CellSurvival Cell Survival & Proliferation STAT3->CellSurvival AKT->CellSurvival

Inhibition of pro-survival JAK/STAT3 and AKT pathways by AAI.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed protocols for key experimental assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay Seed_Cells Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well. Incubate_24h Incubate for 24 hours at 37°C, 5% CO2. Seed_Cells->Incubate_24h Add_Compounds Add varying concentrations of Ingenol derivatives to the wells. Incubate_48_72h Incubate for 48-72 hours. Add_Compounds->Incubate_48_72h Add_MTT Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate_4h Incubate for 4 hours at 37°C. Add_MTT->Incubate_4h Add_DMSO Add 150 µL of DMSO to dissolve formazan crystals. Incubate_4h->Add_DMSO Read_Absorbance Measure absorbance at 570 nm. Add_DMSO->Read_Absorbance

Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • Ingenol derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • The following day, treat the cells with a range of concentrations of the ingenol derivatives. Include a vehicle-only control.

  • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cell culture medium

  • Ingenol derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with ingenol derivatives for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cell culture medium

  • Ingenol derivatives

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with ingenol derivatives.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This guide provides a foundational overview for comparing Ingenol Mebutate and its derivatives. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental systems. The continued exploration of these potent natural product derivatives holds promise for the development of novel anti-cancer therapeutics.

References

Angelol K: A Statistical Analysis and Comparison with Standard Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Angelol K, a natural coumarin derivative isolated from Angelica species, with established antiplatelet agents. The information is intended for researchers and professionals in drug development and is based on publicly available data.

Comparative Analysis of Antiplatelet Activity

This compound has been shown to exhibit dose-dependent inhibition of human platelet aggregation in vitro. Its mechanism of action is attributed to the interference with adenosine diphosphate (ADP) receptor signaling, a critical pathway in thrombus formation. While direct comparative studies with specific quantitative data for this compound are limited in the available literature, this guide presents a framework for such comparisons and includes data for other relevant compounds to provide context.

Table 1: Comparison of In Vitro Antiplatelet Activity (Illustrative)

CompoundTargetAgonistIC50 (µM)Source
This compound ADP Receptor SignalingADPData Not Available-
Aspirin COX-1Collagen11.60 ± 2.73[1]
Clopidogrel (active metabolite) P2Y12 ReceptorADPVaries[2][3][4]
Rapanone Not SpecifiedCollagen40.2 ± 18.6[1]

Note: The IC50 values are presented as mean ± standard deviation. The data for this compound is not available in the public domain and is presented here for illustrative purposes. The potency of clopidogrel's active metabolite is well-established but specific IC50 values can vary based on experimental conditions.

Signaling Pathways

ADP Receptor Signaling Pathway in Platelets

ADP-induced platelet aggregation is primarily mediated by two G-protein coupled receptors: P2Y1 and P2Y12. The binding of ADP to these receptors initiates a signaling cascade leading to platelet activation and aggregation. This compound is reported to interfere with this pathway.

ADP_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC Activates AdenylylCyclase Adenylyl Cyclase P2Y12->AdenylylCyclase Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from dense stores) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Secretion) Ca_release->Platelet_Activation PKC->Platelet_Activation cAMP ↓ cAMP AdenylylCyclase->cAMP cAMP->Platelet_Activation Inhibits Aggregation Platelet Aggregation Platelet_Activation->Aggregation AngelolK This compound (Inhibition) AngelolK->P2Y1 AngelolK->P2Y12 Clopidogrel Clopidogrel (Inhibition) Clopidogrel->P2Y12

Caption: ADP signaling pathway in platelets and points of inhibition.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

While direct evidence for this compound's modulation of the MAPK pathway is not yet established, related compounds with an angelate moiety have been shown to affect this pathway. The MAPK cascade is a crucial signaling pathway involved in cell proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Angelol_K_putative This compound (putative target) Angelol_K_putative->Raf

Caption: Overview of the MAPK signaling cascade.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the antiplatelet activity of a compound like this compound using light transmission aggregometry (LTA).

1. Materials and Reagents:

  • Fresh human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • 3.2% Sodium citrate (anticoagulant).

  • Adenosine diphosphate (ADP) as a platelet agonist.

  • Phosphate-buffered saline (PBS).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect whole blood into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • Carefully aspirate the upper PRP layer.

  • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

3. Platelet Aggregation Assay Procedure:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-warm the PRP samples to 37°C for a few minutes.

  • Add a specific volume of the test compound (this compound) at various concentrations or the vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes) with stirring.

  • Initiate platelet aggregation by adding a standard concentration of ADP.

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

4. Data Analysis:

  • The maximum platelet aggregation is determined from the aggregation curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Max. Aggregation of Control - Max. Aggregation of Test) / Max. Aggregation of Control] x 100

  • The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antiplatelet potential of a test compound.

Experimental_Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Platelet_Standardization Platelet Count Standardization PRP_Preparation->Platelet_Standardization Incubation Incubation with This compound / Vehicle Platelet_Standardization->Incubation Aggregation_Induction Induce Aggregation (with ADP) Incubation->Aggregation_Induction LTA Light Transmission Aggregometry (LTA) Aggregation_Induction->LTA Data_Analysis Data Analysis (% Inhibition, IC50) LTA->Data_Analysis

Caption: Workflow for in vitro antiplatelet activity assessment.

References

Peer-Reviewed Validation of Angelol K's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Angelol K (also known as PEP005 or ingenol mebutate) with other protein kinase C (PKC) modulators. The information is supported by experimental data from peer-reviewed studies to validate its mechanism of action and compare its performance against alternatives.

Mechanism of Action of this compound

This compound is a diterpene ester extracted from the plant Euphorbia peplus. It functions as a potent modulator of protein kinase C (PKC) isoenzymes, a family of serine-threonine kinases crucial in cellular signaling pathways that control proliferation, differentiation, and apoptosis. The anticancer effects of this compound stem from its dual mechanism of action: it selectively activates PKCδ while inhibiting PKCα. This differential modulation triggers apoptosis in cancer cells through two primary signaling cascades: the activation of the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway and the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway[1].

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (PEP005) and alternative PKC modulators in various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundTarget(s)Cancer Cell LineIC50Reference
This compound (PEP005) PKCδ (activator), PKCα (inhibitor)COLO 205 (Colon)0.01 µM[2]
MDA-MB-435 (Melanoma)2.6 µM[2]
HCC2998 (Colon)30 µM[2]
Rottlerin PKCδ inhibitorOVCAR-3 (Ovarian)3 µM[3]
OV-90 (Ovarian)6 µM[3]
Hep 3B2 (Liver)0.25 µM[4]
COLO 205 (Colon)> 20 µM[4]
Gö6976 PKCα, PKCβ1 inhibitorRat Brain PKC7.9 nM[2]
Recombinant PKCα2.3 nM[2]
Recombinant PKCβ16.2 nM[2]
Aprinocarsen (ISIS 3521) PKCα antisense inhibitorT-24 (Bladder)50-100 nM (for mRNA reduction)[5]
Bryostatin 1 PKC activatorB16 (Melanoma)Potent at 10⁻⁶ M[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's mechanism of action are provided below.

Protein Kinase C (PKC) Kinase Activity Assay

This assay measures the enzymatic activity of PKC isoforms to determine the effect of modulators like this compound.

Materials:

  • Purified PKC isozymes

  • Substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Assay Dilution Buffer (ADB)

  • Inhibitor cocktail (optional)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture by adding the substrate cocktail, inhibitor cocktail (or ADB), and lipid activator to a microcentrifuge tube on ice.

  • Add the enzyme preparation (purified PKC or immunoprecipitate).

  • Initiate the reaction by adding the diluted [γ-³²P]ATP mixture.

  • Incubate the reaction tubes at 30°C for 10 minutes.

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash the papers with acetone.

  • Transfer the dried papers to scintillation vials and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity[7].

Western Blot Analysis of MAPK and PI3K/AKT Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways following treatment with this compound.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cultured cancer cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody against the total protein (e.g., total ERK1/2)[8][9].

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways modulated by this compound.

Angelol_K_Mechanism AngelolK This compound (PEP005) PKCa PKCα AngelolK->PKCa Inhibits PKCd PKCδ AngelolK->PKCd Activates PI3K PI3K PKCa->PI3K Ras Ras PKCd->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK AKT AKT PI3K->AKT Apoptosis_PI3K Apoptosis AKT->Apoptosis_PI3K Proliferation Cell Proliferation & Survival AKT->Proliferation Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound / Alternatives start->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis pkc_assay PKC Kinase Activity Assay cell_lysis->pkc_assay wb_analysis Western Blot Analysis cell_lysis->wb_analysis data_analysis Data Analysis & Comparison pkc_assay->data_analysis wb_analysis->data_analysis

References

Safety Operating Guide

Angelol K: Comprehensive Guidelines for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of Angelol K (CAS No. 169736-93-0), a natural coumarin derivative isolated from Angelica sinensis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 169736-93-0[1]
Molecular Formula C20H24O7[1]
Molecular Weight 376.4 g/mol [1]
Solubility Soluble in DMSO[1]
Storage -20°C[1]

Proper Disposal Procedures

While a specific Safety Data Sheet (SDS) with complete disposal information was not publicly available, the following step-by-step guidance is based on general best practices for the disposal of laboratory chemicals, particularly for compounds dissolved in dimethyl sulfoxide (DMSO).

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the complete Safety Data Sheet (SDS) for this compound before handling and disposal.

Step 1: Waste Identification and Classification
  • Treat as Hazardous Waste : Unless explicitly determined otherwise by your EHS department, all waste containing this compound should be treated as hazardous chemical waste.

  • Waste Stream : The primary waste stream will likely consist of solutions of this compound in DMSO, contaminated labware (e.g., pipette tips, centrifuge tubes), and personal protective equipment (PPE).

Step 2: Waste Segregation and Collection
  • Dedicated Waste Container : Use a dedicated, chemically resistant container for liquid waste containing this compound and DMSO. The container must be clearly labeled as "Hazardous Waste" and include the full chemical names ("this compound", "Dimethyl Sulfoxide") and their approximate concentrations.

  • Solid Waste : Contaminated solid waste, such as gloves, absorbent pads, and plasticware, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Avoid Mixing : Do not mix this compound waste with other incompatible waste streams.

Step 3: Storage of Waste
  • Secure Storage : Store waste containers in a designated satellite accumulation area that is under the control of the laboratory personnel.

  • Closed Containers : Keep waste containers securely closed at all times, except when adding waste.

  • Secondary Containment : It is good practice to store liquid waste containers in secondary containment to prevent spills.

Step 4: Disposal Request
  • Contact EHS : When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Proper Documentation : Complete all required hazardous waste disposal forms as per your institution's protocols.

Experimental Protocols

In Vitro Platelet Aggregation Assay

The following is a general methodology for assessing the inhibitory effect of this compound on platelet aggregation:

  • Stock Solution Preparation : Prepare a stock solution of this compound in DMSO, typically at a concentration of 10 mM.[1]

  • Working Solutions : Create serial dilutions of the this compound stock solution in a suitable physiological buffer to achieve the desired final concentrations for the assay.

  • Platelet-Rich Plasma (PRP) Preparation : Isolate PRP from whole blood samples obtained from healthy donors through centrifugation.

  • Platelet Aggregation Measurement : Use a platelet aggregometer to measure the change in light transmission through the PRP sample upon the addition of a platelet agonist (e.g., ADP).

  • Inhibition Assay : Pre-incubate the PRP with various concentrations of this compound before adding the agonist to determine the dose-dependent inhibitory effect.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) value for this compound.

Signaling Pathway of this compound in Platelet Aggregation

This compound has been shown to inhibit platelet aggregation by interfering with the adenosine diphosphate (ADP) receptor signaling pathway.[1] The following diagram illustrates the simplified logical relationship of this inhibitory action.

AngelolK_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Aggregation cAMP->Platelet_Activation Inhibits Angelol_K This compound Angelol_K->P2Y12 Interferes with

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Angelol K

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Angelol K, a natural coumarin compound isolated from the roots of Angelica sinensis. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Use
Respiratory Laboratory Fume Hood or Local Exhaust VentilationAll handling of solid this compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a certified laboratory fume hood to prevent the inhalation of dust or mists.
N95 or higher rated respiratorRecommended when a fume hood is not available or when there is a potential for dust generation outside of a contained system.
Hands Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface. Dispose of contaminated gloves in accordance with laboratory and local regulations.
Eyes Safety glasses with side shields or gogglesTo protect against splashes or airborne particles, safety glasses with side shields are mandatory. For tasks with a higher risk of splashing, chemical safety goggles provide more complete protection.
Body Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.

Emergency Procedures and First Aid

In the event of accidental exposure to this compound, immediate and appropriate action is crucial. The following table outlines the recommended first aid measures.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. If irritation or other symptoms develop, consult a physician.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Safe Handling and Storage

A systematic approach to the handling and storage of this compound will minimize the risk of exposure and maintain the integrity of the compound.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.

Preparation of Solutions:
  • For in vitro studies, this compound is often reconstituted in Dimethyl sulfoxide (DMSO).

  • All weighing and solution preparation should be performed in a laboratory fume hood to avoid inhalation of the powder.

  • Use appropriate labware and ensure it is clean and dry before use.

Experimental Use:
  • When handling solutions of this compound, continue to wear all prescribed PPE.

  • Avoid the creation of aerosols.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Solutions: Aqueous solutions containing this compound should be collected for chemical waste disposal. The disposal of solutions containing DMSO may have specific requirements; consult your institution's environmental health and safety (EHS) office for guidance.

Experimental Workflow for Safe Handling

To provide a clear, step-by-step visual guide, the following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive & Inspect This compound store Store at -20°C in a Dry, Ventilated Area receive->store Intact Container don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid This compound don_ppe->weigh reconstitute Reconstitute in DMSO/Solvent weigh->reconstitute dispose_solid Dispose of Unused Solid as Chemical Waste weigh->dispose_solid experiment Perform Experiment reconstitute->experiment dispose_liquid Dispose of Solutions as Chemical Waste experiment->dispose_liquid dispose_consumables Dispose of Contaminated Consumables as Hazardous Waste experiment->dispose_consumables

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angelol K
Reactant of Route 2
Reactant of Route 2
Angelol K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.